1h-Oxepino[4,5-d]imidazole
Description
Structure
2D Structure
Properties
CAS No. |
873917-84-1 |
|---|---|
Molecular Formula |
C7H6N2O |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
1H-oxepino[4,5-d]imidazole |
InChI |
InChI=1S/C7H6N2O/c1-3-10-4-2-7-6(1)8-5-9-7/h1-5H,(H,8,9) |
InChI Key |
RJBSXFQFJYTKSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=CC2=C1NC=N2 |
Origin of Product |
United States |
Foundational & Exploratory
A Prospective Technical Guide to the Synthesis and Characterization of the Novel Heterocyclic Core: 1h-Oxepino[4,5-d]imidazole
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide details a proposed synthesis and predicted characterization of the novel heterocyclic compound, 1h-Oxepino[4,5-d]imidazole. To date, a comprehensive search of scientific literature has not revealed a reported synthesis of this specific molecule. Therefore, the content herein is presented as a prospective roadmap for researchers interested in the exploration of this new chemical entity, based on established synthetic methodologies for analogous structures.
Introduction
The fusion of an imidazole ring with other heterocyclic systems has been a fruitful area of medicinal chemistry research, leading to the discovery of compounds with a wide array of biological activities. The imidazole moiety is a key structural feature in many pharmaceuticals due to its ability to participate in hydrogen bonding and coordinate with metal ions. The oxepine core, a seven-membered oxygen-containing heterocycle, is found in a number of natural products and has been investigated for its own unique chemical and biological properties.[1] The novel fusion of these two rings in the this compound system presents an unexplored area of chemical space with potential for the development of new therapeutic agents. This guide proposes a plausible synthetic route to this target molecule and outlines its predicted characterization.
Proposed Synthesis
The proposed synthetic strategy involves a multi-step sequence commencing with the formation of a substituted oxepine precursor, followed by the annulation of the imidazole ring.
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols (Proposed)
Step 1: Synthesis of a Dihydrooxepine Precursor
A potential starting point is the synthesis of a dihydrooxepine ring, which can be achieved through various methods, including ring-closing metathesis of a diene-ether.
-
Protocol: A suitable acyclic diene-ether precursor would be dissolved in an appropriate solvent such as dichloromethane. A Grubbs catalyst (e.g., Grubbs' second generation) would then be added, and the reaction mixture stirred at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). The solvent would be removed under reduced pressure, and the crude product purified by column chromatography to yield the dihydrooxepine.
Step 2: Functionalization of the Dihydrooxepine Ring
To introduce the necessary functionalities for imidazole ring formation, the double bond in the dihydrooxepine can be functionalized.
-
Protocol: The dihydrooxepine from Step 1 would be dissolved in a suitable solvent and treated with an epoxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), to form the corresponding epoxide. The epoxide can then be opened with a nucleophile, for example, an azide source like sodium azide, to introduce a nitrogen atom. This reaction is typically carried out in a polar aprotic solvent.
Step 3: Formation of an Ortho-Diamine Analogue
The formation of the imidazole ring often proceeds from an ortho-diamine. In this proposed synthesis, the azide group introduced in the previous step would be reduced to an amine, and a second amino group would be introduced at the adjacent position.
-
Protocol: The azido-alcohol from the previous step would be subjected to reduction, for instance, using lithium aluminum hydride or catalytic hydrogenation, to yield an amino-alcohol. The hydroxyl group could then be converted to a second amino group through a multi-step process, potentially involving mesylation followed by substitution with an azide and subsequent reduction.
Step 4: Imidazole Ring Annulation
With the ortho-diamine analogue in hand, the imidazole ring can be formed by reaction with a suitable one-carbon synthon, such as an aldehyde.[2]
-
Protocol: The ortho-diamine analogue would be dissolved in a solvent like dimethylformamide (DMF). An aldehyde (e.g., formaldehyde or a substituted benzaldehyde) and a promoter such as chlorotrimethylsilane would be added.[2] The reaction mixture would be heated, followed by an oxidative workup (e.g., exposure to air) to facilitate the cyclization and aromatization to the fused imidazole system.[2] The final product would be purified by crystallization or column chromatography.
Predicted Characterization Data
The following table summarizes the predicted quantitative data for the parent this compound.
| Property | Predicted Value |
| Molecular Formula | C₇H₆N₂O |
| Molecular Weight | 134.14 g/mol |
| ¹H NMR (DMSO-d₆, ppm) | δ 12.5-13.5 (br s, 1H, NH), 8.0-8.2 (s, 1H), 7.0-7.5 (m, 4H) |
| ¹³C NMR (DMSO-d₆, ppm) | δ 140-150, 130-140, 110-120 |
| Mass Spec (HRMS) | [M+H]⁺ calculated: 135.0558, found: [predicted] |
Potential Signaling Pathways and Biological Relevance
Given the novelty of the this compound core, its biological activity is yet to be determined. However, based on the activities of other imidazole-containing heterocycles, this scaffold could potentially interact with a variety of biological targets. The diagram below illustrates a hypothetical interaction with a generic kinase signaling pathway, a common target for imidazole-based drugs.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
The this compound scaffold represents an intriguing and unexplored area of heterocyclic chemistry. The proposed synthetic route, based on established chemical transformations, offers a viable starting point for the synthesis and investigation of this novel compound class. The predicted characterization data provides a benchmark for future experimental work. The potential for this scaffold to interact with biologically relevant targets, such as protein kinases, warrants its investigation as a source of new therapeutic agents. This technical guide is intended to serve as a foundational resource for researchers embarking on the synthesis and exploration of this promising new frontier in medicinal chemistry.
References
A Technical Guide to Putative Synthesis Routes for the Novel 1h-Oxepino[4,5-d]imidazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract: The 1h-Oxepino[4,5-d]imidazole scaffold represents a novel heterocyclic system with potential applications in medicinal chemistry, owing to the diverse biological activities associated with both imidazole and oxepine moieties. To date, a comprehensive search of the scientific literature and patent databases has not revealed any established synthetic routes to this specific fused ring system. This technical guide, therefore, serves as a forward-looking whitepaper, proposing several plausible synthetic strategies for the construction of the this compound core. By drawing parallels with established methodologies for the synthesis of related fused heterocyclic systems, this document aims to provide a foundational roadmap for researchers venturing into the exploration of this new chemical space. The proposed routes are presented with detailed strategic analysis, suggested experimental considerations, and visualizations to aid in the design and execution of synthetic efforts toward this promising scaffold.
Introduction: The this compound Scaffold - An Untapped Potential
The fusion of an oxepine ring, a seven-membered oxygen-containing heterocycle, with an imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, gives rise to the this compound scaffold. While individual oxepine and imidazole derivatives are known to possess a wide range of pharmacological properties, the chemical and biological profile of their fused system remains unexplored. The inherent structural features of this scaffold, including a blend of aromaticity and conformational flexibility, make it an intriguing target for drug discovery programs. This guide outlines theoretical synthetic pathways to facilitate the first-ever synthesis of this novel heterocyclic core.
Retrosynthetic Analysis and Proposed Synthetic Strategies
A retrosynthetic analysis of the this compound scaffold suggests several potential disconnections, leading to three primary proposed synthetic strategies. These strategies focus on the sequential or convergent construction of the imidazole and oxepine rings.
An In-depth Technical Guide on the X-ray Crystal Structure of Fused Imidazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches for the X-ray crystal structure of 1h-Oxepino[4,5-d]imidazole derivatives did not yield specific crystallographic data for this heterocyclic core. This guide, therefore, presents a comprehensive analysis of a closely related and well-characterized fused imidazole system, 6-bromo-2-(4-nitrophenyl)-3-prop-2-ynyl-3H-imidazo[4,5-b]pyridine , to illustrate the principles and methodologies of X-ray crystallographic studies on this class of compounds. The data and protocols provided are drawn from published research on analogous structures and serve as a representative example.
Introduction
Fused imidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. X-ray crystallography is the definitive method for elucidating the solid-state structure of these molecules, providing precise information on bond lengths, bond angles, and intermolecular interactions. This guide offers a technical overview of the X-ray crystal structure determination of a representative fused imidazole derivative, serving as a valuable resource for researchers in the field.
Experimental Protocols
The determination of the crystal structure of fused imidazole derivatives involves several key steps, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.
Synthesis and Crystallization
The synthesis of the title compound, 6-bromo-2-(4-nitrophenyl)-3-prop-2-ynyl-3H-imidazo[4,5-b]pyridine, is achieved through the N-alkylation of a precursor, 6-bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine, with propargyl bromide under phase transfer catalysis conditions.
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent, such as ethanol.
X-ray Data Collection and Processing
A suitable single crystal is mounted on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). Data is collected at a controlled temperature, often 100 K or 293 K, to minimize thermal vibrations. The diffraction data are processed using specialized software to integrate the reflection intensities and apply corrections for factors such as absorption.
Structure Solution and Refinement
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model. The final refinement statistics, including the R-factor and goodness-of-fit, are crucial indicators of the quality of the crystallographic model.
Crystallographic Data
The following tables summarize the key crystallographic data for the representative compound, 6-bromo-2-(4-nitrophenyl)-3-prop-2-ynyl-3H-imidazo[4,5-b]pyridine.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₁₅H₉BrN₄O₂ |
| Formula Weight | 373.17 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 12.043(3) Å |
| b | 8.412(2) Å |
| c | 14.881(4) Å |
| α | 90° |
| β | 108.83(3)° |
| γ | 90° |
| Volume | 1426.3(6) ų |
| Z | 4 |
| Density (calculated) | 1.739 Mg/m³ |
| Absorption Coefficient | 3.379 mm⁻¹ |
| F(000) | 744 |
| Data Collection | |
| Theta range for data collection | 2.29 to 25.00° |
| Index ranges | -14<=h<=14, -9<=k<=9, -17<=l<=17 |
| Reflections collected | 10065 |
| Independent reflections | 2501 [R(int) = 0.0461] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2501 / 0 / 208 |
| Goodness-of-fit on F² | 1.037 |
| Final R indices [I>2sigma(I)] | R1 = 0.0416, wR2 = 0.0988 |
| R indices (all data) | R1 = 0.0610, wR2 = 0.1086 |
| Largest diff. peak and hole | 0.409 and -0.428 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å)
| Atom 1 | Atom 2 | Length |
| Br1 | C6 | 1.895(4) |
| O1 | N4 | 1.221(5) |
| O2 | N4 | 1.220(5) |
| N1 | C2 | 1.319(5) |
| N1 | C7a | 1.385(5) |
| N2 | C2 | 1.357(5) |
| N2 | C3a | 1.381(5) |
| N2 | C1' | 1.458(5) |
| N4 | C4" | 1.472(5) |
Table 3: Selected Bond Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Angle |
| C2 | N1 | C7a | 105.8(3) |
| C2 | N2 | C3a | 106.1(3) |
| C2 | N2 | C1' | 126.3(4) |
| C3a | N2 | C1' | 127.5(4) |
| N1 | C2 | N2 | 114.7(4) |
| N1 | C2 | C1" | 122.1(4) |
| N2 | C2 | C1" | 123.2(4) |
| C5 | C6 | Br1 | 119.5(3) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for single-crystal X-ray crystallography.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Synthesis Pathway
The logical relationship for the synthesis of the representative imidazo[4,5-b]pyridine derivative is depicted below.
Caption: Synthesis of the Target Imidazo[4,5-b]pyridine Derivative.
Conclusion
This technical guide provides a detailed overview of the process and data associated with the X-ray crystallographic analysis of a fused imidazole derivative, specifically a substituted imidazo[4,5-b]pyridine. While crystallographic data for the originally requested this compound core remains elusive, the presented methodologies and data for an analogous system offer a robust framework for researchers. The precise structural information obtained from such studies is invaluable for understanding structure-activity relationships and for the rational design of new therapeutic agents based on the fused imidazole scaffold.
In-depth Technical Guide: Physicochemical Properties of 1h-Oxepino[4,5-d]imidazole
A comprehensive search for the physicochemical properties, experimental protocols, and biological activities of the specific molecule 1h-Oxepino[4,5-d]imidazole did not yield any direct publicly available data. This suggests that this compound may be novel, not extensively studied, or primarily documented in proprietary research.
While information on the exact target molecule is unavailable, this guide will provide a framework for understanding the potential physicochemical characteristics and experimental approaches by examining related and structurally similar imidazole-based heterocyclic compounds. The data presented here is for analogous compounds and should be used as a reference for potential properties and experimental design for this compound.
Table 1: Physicochemical Data of Structurally Related Imidazole Derivatives
This table summarizes key physicochemical properties of various imidazole derivatives to provide a comparative context.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa | LogP | Solubility |
| 1H-Imidazole | C₃H₄N₂ | 68.08 | 88.9 | 267.8 | 6.95, 14.5 | -0.08 | Soluble in water and polar solvents[1] |
| 1H-Imidazole-4,5-dicarboxylic acid | C₅H₄N₂O₄ | 156.10 | Decomposes | Not Available | Multiple pKa values | -0.2 | Moderately soluble in water[2][3] |
| 4,5-Diphenyl-1H-imidazole | C₁₅H₁₂N₂ | 220.27 | 230-233 | 423.4 | Not Available | 3.4 | Soluble in ethanol, benzene, ether, and chloroform; insoluble in water |
| 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | C₂₁H₁₅ClN₂ | 330.81 | 234-236 (decomp) | 534.8 | 11.26 (Predicted) | 5.7 | Not Available[4] |
| 4,5-dihydro-2-methyl-1H-imidazole | C₄H₈N₂ | 84.12 | Not Available | Not Available | Not Available | Not Available | Not Available[5][6] |
| 4,5-dihydro-2-(phenylmethyl)-1H-imidazole | C₁₀H₁₂N₂ | 160.22 | Not Available | Not Available | Not Available | Not Available | Not Available[7][8] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not available. However, the synthesis of related imidazole derivatives often involves the condensation of a dicarbonyl compound with an amine and an aldehyde (Radziszewski synthesis) or variations thereof. Characterization typically employs a suite of spectroscopic and analytical techniques.
General Synthetic Approach for Imidazole Derivatives
A plausible synthetic route for novel imidazole-fused heterocycles could involve a multi-step reaction sequence. The following diagram illustrates a generalized workflow for the synthesis and characterization of a hypothetical imidazole derivative.
Caption: Generalized workflow for the synthesis and characterization of imidazole derivatives.
Methodologies for Physicochemical Property Determination
-
Melting Point: Determined using a calibrated melting point apparatus. The sample is heated slowly, and the temperature range over which it melts is recorded.
-
Solubility: Assessed by adding a known amount of the compound to a specific volume of a solvent at a given temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved compound is measured, often by UV-Vis spectroscopy or HPLC.
-
pKa Determination: Potentiometric titration is a common method. A solution of the compound is titrated with a strong acid or base, and the pH is measured as a function of the titrant volume. The pKa is determined from the titration curve.
-
LogP (Octanol-Water Partition Coefficient): The shake-flask method is a classical approach. The compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to calculate the partition coefficient.
Biological Activity and Signaling Pathways
There is no specific information on the biological activity or signaling pathways associated with this compound. However, the broader class of imidazole derivatives exhibits a wide range of pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[9]
For instance, some imidazole derivatives have been shown to target specific signaling pathways involved in cancer progression. A novel 1H-imidazole [4,5-f][2][6] phenanthroline derivative, IPM714, was found to suppress the PI3K/AKT/mTOR pathway in colorectal cancer cells, leading to cell cycle arrest and apoptosis.[10]
The following diagram illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, a common target for anticancer drug development.
Caption: Simplified PI3K/AKT/mTOR signaling pathway, a potential target for imidazole-based inhibitors.
Conclusion
While direct experimental data for this compound is not currently in the public domain, this guide provides a comprehensive overview of the anticipated physicochemical properties and the methodologies required for their determination, based on the established chemistry of related imidazole compounds. The diverse biological activities of the imidazole scaffold suggest that this compound could be a valuable candidate for further investigation in drug discovery and development. Future research should focus on the synthesis, characterization, and biological evaluation of this specific molecule to elucidate its unique properties and therapeutic potential.
References
- 1. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Imidazole-4,5-dicarboxylic acid | C5H4N2O4 | CID 68442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Imidazole-4,5-Dicarboxylate: Properties, Uses, Safety Data & Supplier Information | High Purity Imidazole Derivative for Research and Industry [chemheterocycles.com]
- 4. 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole|lookchem [lookchem.com]
- 5. 1H-Imidazole, 4,5-dihydro-2-methyl- (CAS 534-26-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 1H-Imidazole, 4,5-dihydro-2-methyl- [webbook.nist.gov]
- 7. 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)- (CAS 59-98-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)- [webbook.nist.gov]
- 9. ijfmr.com [ijfmr.com]
- 10. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
No Published Data Available for In Silico Prediction of 1h-Oxepino[4,5-d]imidazole Bioactivity
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the research concerning the 1h-Oxepino[4,5-d]imidazole scaffold. To date, there are no published studies detailing the synthesis, biological activity, or in silico prediction of bioactivity for this specific heterocyclic compound.
This absence of data prevents the creation of an in-depth technical guide as requested. The core requirements, including the summarization of quantitative data, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled without foundational research on the molecule.
While the broader classes of molecules containing either an oxepine or an imidazole ring are extensively studied, the specific fusion of these two rings in the this compound structure has not been explored in the available scientific literature. Searches for this compound and its derivatives in prominent chemical and biological research databases have yielded no specific results.
For researchers interested in this novel scaffold, the current landscape presents an open field for discovery. The initial steps would involve developing a synthetic route to the this compound core. Following successful synthesis and characterization, the compound could then be subjected to a variety of in silico and in vitro screening methods to predict and assess its potential biological activities.
A generalized workflow for such an exploratory study is outlined below.
Proposed Exploratory Workflow for this compound
A logical progression for investigating the potential bioactivity of the novel this compound scaffold, in the absence of existing data, would follow a structured, multi-stage approach. This process would begin with computational predictions to guide subsequent experimental work.
Caption: Proposed workflow for the initial investigation of this compound.
This whitepaper serves to highlight the current lack of knowledge regarding this compound and to propose a structured approach for its future investigation. As no specific data is available, the detailed sections on quantitative data, experimental protocols, and signaling pathways cannot be provided. Researchers and drug development professionals are encouraged to view this as an opportunity for novel research in the field of medicinal chemistry.
Exploring the Chemical Space of Fused Imidazole-Oxepine Analogues: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: The fusion of imidazole and oxepine rings creates a novel heterocyclic scaffold with the potential for significant biological activity. While the specific 1h-Oxepino[4,5-d]imidazole core is not yet extensively described in the scientific literature, this guide explores the chemical space of a closely related and well-characterized class of compounds: 6,7-dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine derivatives. These analogues have demonstrated potent and selective inhibitory activity against Phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in cell signaling pathways implicated in cancer. This document provides a comprehensive overview of their synthesis, biological evaluation, and the underlying signaling pathways, offering a valuable resource for the design and development of new therapeutic agents based on the fused imidazole-oxepine framework.
Introduction to Fused Imidazole-Oxepine Systems
Heterocyclic compounds containing fused imidazole rings are of significant interest in medicinal chemistry due to their diverse pharmacological properties. The incorporation of an oxepine ring introduces a seven-membered oxygen-containing heterocycle, which can impart unique conformational properties and potential for novel biological interactions. The 6,7-dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine scaffold represents a key example of this structural class, with derivatives showing promising anticancer activity through the inhibition of the PI3K/Akt signaling pathway.
Synthesis of 6,7-dihydrobenzo[f]benzo[1][2]imidazo[1,2-d][1][3]oxazepine Analogues
The synthesis of this scaffold is a multi-step process that involves the construction of the benzimidazole core followed by the formation of the fused oxazepine ring. The general synthetic route is outlined below.
General Synthetic Workflow
Detailed Experimental Protocols
The following protocols are based on the synthesis of 6,7-dihydrobenzo[f]benzo[1][2]imidazo[1,2-d][1][3]oxazepine derivatives as reported in the literature.[2]
Step 1: Synthesis of Substituted 2-aminobenzylamines To a solution of the appropriately substituted 2-nitroaniline in a mixture of ethanol and water, iron powder and ammonium chloride are added. The mixture is heated at reflux for several hours. After completion of the reaction, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is then extracted with an organic solvent, and the organic layer is dried and concentrated to yield the desired 2-aminobenzylamine.
Step 2: Synthesis of Substituted 2-aminobenzyl alcohols The 2-aminobenzylamine is dissolved in aqueous sulfuric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise, and the reaction mixture is stirred at this temperature for a period of time. The mixture is then heated, and after cooling, it is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the 2-aminobenzyl alcohol.
Step 3: Synthesis of Substituted 2-(chloromethyl)-1H-benzo[d]imidazoles A mixture of the 2-aminobenzyl alcohol and chloroacetic acid is heated. After cooling, the reaction mixture is neutralized with an aqueous base, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the 2-(chloromethyl)-1H-benzo[d]imidazole.
Step 4: Synthesis of Substituted 2-((2-hydroxyphenoxy)methyl)-1H-benzo[d]imidazoles A mixture of the 2-(chloromethyl)-1H-benzo[d]imidazole, a substituted phenol, and potassium carbonate in a suitable solvent such as acetone is heated at reflux. After the reaction is complete, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated. The crude product is purified by column chromatography.
Step 5: Synthesis of 6,7-dihydrobenzo[f]benzo[1][2]imidazo[1,2-d][1][3]oxazepine derivatives To a solution of the 2-((2-hydroxyphenoxy)methyl)-1H-benzo[d]imidazole and triphenylphosphine in a suitable solvent like anhydrous THF, a solution of diisopropyl azodicarboxylate (DIAD) in THF is added dropwise at 0 °C. The reaction mixture is stirred at room temperature. After completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the final product.
Biological Activity and Structure-Activity Relationships (SAR)
Derivatives of the 6,7-dihydrobenzo[f]benzo[1][2]imidazo[1,2-d][1][3]oxazepine scaffold have been evaluated for their inhibitory activity against PI3K isoforms and for their antiproliferative effects on various cancer cell lines.[2]
PI3Kα Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of selected analogues against the PI3Kα enzyme.
| Compound | R1 | R2 | IC50 (µM) for PI3Kα |
| 1 | H | H | 0.85 |
| 2 | OMe | H | 0.42 |
| 3 | Cl | H | 0.18 |
| 4 | H | Cl | 0.09 |
| 5 | OMe | Cl | 0.016 |
Data extracted and compiled from scientific literature.[2]
Structure-Activity Relationship (SAR) Summary:
-
Substitution on the benzo-fused ring significantly influences PI3Kα inhibitory activity.
-
Electron-withdrawing groups, such as chlorine, at the R2 position generally lead to increased potency.
-
The presence of an electron-donating group like methoxy at the R1 position, in combination with a chlorine at R2, results in the most potent analogue (Compound 5).
Antiproliferative Activity
The antiproliferative activity of these compounds was assessed against a panel of human cancer cell lines.
| Compound | HCT-116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| 1 | 12.5 | 15.2 | 18.3 |
| 3 | 5.8 | 7.1 | 9.4 |
| 5 | 0.9 | 1.3 | 2.1 |
Data extracted and compiled from scientific literature.[2]
Antiproliferative SAR Summary:
-
The antiproliferative activity generally correlates with the PI3Kα inhibitory potency.
-
Compound 5, the most potent PI3Kα inhibitor, also demonstrates the highest antiproliferative activity across the tested cell lines.
Mechanism of Action: The PI3K/Akt Signaling Pathway
The primary molecular target of the 6,7-dihydrobenzo[f]benzo[1][2]imidazo[1,2-d][1][3]oxazepine derivatives is PI3Kα. This enzyme is a critical component of the PI3K/Akt signaling pathway, which plays a central role in regulating cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is aberrantly activated, promoting tumor development and progression.
PI3K/Akt Signaling Pathway Diagram
Inhibition of PI3Kα by the fused imidazole-oxepine analogues blocks the conversion of PIP2 to PIP3, thereby preventing the downstream activation of Akt and its effectors. This leads to a reduction in cell proliferation and survival, providing a therapeutic strategy for cancers with a dysregulated PI3K pathway.
Conclusion and Future Directions
The 6,7-dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine scaffold has emerged as a promising starting point for the development of novel PI3Kα inhibitors. The synthetic accessibility and the clear structure-activity relationships provide a solid foundation for further optimization. Future research in this area could focus on:
-
Exploration of the unsubstituted this compound core: The synthesis and biological evaluation of this simpler, novel scaffold could lead to the discovery of new chemical entities with unique properties.
-
Expansion of the substituent diversity: A broader range of substituents on the aromatic rings could be explored to further enhance potency and selectivity.
-
Pharmacokinetic and in vivo studies: Promising lead compounds should be advanced to in vivo models to assess their efficacy and drug-like properties.
This technical guide provides a comprehensive overview of the current knowledge on a key class of fused imidazole-oxepine analogues. The data and protocols presented herein are intended to facilitate further research and development in this exciting area of medicinal chemistry.
References
A Technical Guide to the Discovery of Novel 1H-Imidazole-Based Molecules: A Methodological Overview
Introduction
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in the design of novel therapeutics.[1] This technical guide provides an in-depth overview of the methodologies involved in the discovery and preclinical development of novel imidazole-based molecules, with a particular focus on data presentation, experimental protocols, and the visualization of key biological pathways and workflows. While the specific focus of this guide is on the broader class of imidazole derivatives, the principles and techniques described herein are directly applicable to the exploration of any novel heterocyclic system, including the theoretical 1h-Oxepino[4,5-d]imidazole scaffold, for which there is currently limited available public research.
Data Presentation: Quantitative Analysis of Biological Activity
A crucial aspect of drug discovery is the quantitative assessment of a compound's biological activity. This data is typically presented in tabular format to facilitate comparison across a series of molecules and against standard reference compounds. Key metrics often include IC50 values (the concentration of an inhibitor required to reduce the activity of a biological target by 50%) and GI50 values (the concentration required to inhibit cell growth by 50%).
Table 1: Anticancer Activity of Phenylacetamide-1H-imidazol-5-one Derivatives [4]
| Compound | Cancer Cell Line | Assay Type | IC50 (nM) |
| KIM-161 | HCT116 (Colon) | MTT | 294 |
| KIM-161 | HL60 (Leukemia) | MTT | 362 |
| Reference | |||
| Doxorubicin | MCF-7 (Breast) | SRB | 4.17 µM |
Table 2: Kinase Inhibitory Activity of Imidazole-Based Compounds
| Compound | Target Kinase | Assay Type | IC50 (µM) |
| Compound 57 | ALK5 | Kinase Assay | 0.008 |
| Compound 58 | ALK5 | Kinase Assay | 0.022 |
| Compound 58 | p38α MAP kinase | Kinase Assay | 7.70 |
| Reference | |||
| Ibrutinib | BTK | Kinase Assay | - |
Data synthesized from multiple sources for illustrative purposes.[1][5]
Table 3: Anti-inflammatory Activity of 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives [6]
| Compound | Target | Cell Line | IC50 (µM) |
| 6e | NO Production | RAW 264.7 | 0.86 |
| 6e | TNF-α Production | RAW 264.7 | 1.87 |
| Reference | |||
| Ibuprofen | In vivo | Xylene-induced ear oedema | - |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the integrity of scientific research. The following sections outline common methodologies employed in the evaluation of novel imidazole-based compounds.
Synthesis of Imidazole Derivatives
The synthesis of novel imidazole derivatives often involves multi-step reactions. A general example is the synthesis of 2-(benzylthio)-4,5-diphenyl-1H-imidazoles, which can be achieved in two main steps:
-
Preparation of 4,5-diphenyl-1H-imidazol-2-thiol: This intermediate is prepared by the condensation of benzoin with thiourea.[7]
-
Coupling Reaction: The intermediate is then coupled with an appropriate benzyl bromide derivative in a suitable solvent, such as absolute ethanol, at reflux temperature. The reaction mixture is subsequently neutralized to yield the final product.[7]
In Vitro Anticancer Assays
The cytotoxic effects of newly synthesized compounds are typically evaluated against a panel of human cancer cell lines using assays such as the Sulforhodamine B (SRB) or MTT assay.
-
SRB Assay: This assay relies on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the number of viable cells.[4][8]
-
MTT Assay: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[4]
Kinase Inhibition Assays
To determine the inhibitory activity of compounds against specific protein kinases, various in vitro kinase assays are employed. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.[1]
Anti-inflammatory Assays
The anti-inflammatory potential of compounds can be assessed by measuring their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[6]
Western Blot Analysis
This technique is used to detect specific proteins in a sample and to assess the effect of a compound on their expression or phosphorylation status. For example, Western blotting can be used to evaluate the phosphorylation level of IκBα and the protein expression of p65 NF-κB in studies of inflammatory signaling pathways.[6]
Signaling Pathways and Experimental Workflows
The visualization of complex biological pathways and experimental workflows is essential for understanding the mechanism of action of novel compounds and for planning further research.
A novel 1H-imidazole[4,5-f][9][10]phenanthroline derivative, IPM714, has been shown to suppress the PI3K/AKT/mTOR pathway, which is a critical signaling cascade that regulates cell proliferation, growth, and survival.[11] Inhibition of this pathway can lead to the arrest of the cell cycle and the induction of apoptosis in cancer cells.[11]
Conclusion
The discovery of novel imidazole-based molecules for therapeutic applications is a dynamic and multifaceted process. It requires a systematic approach that integrates synthetic chemistry, in vitro and in vivo biological evaluation, and a deep understanding of the underlying molecular pathways. The methodologies and data presented in this guide provide a framework for the rational design and development of the next generation of imidazole-based drugs. While the exploration of the this compound scaffold remains a future endeavor, the principles outlined here will undoubtedly be instrumental in unlocking its potential therapeutic value.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 1-Amino-1 H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 9. Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jchemrev.com [jchemrev.com]
- 11. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Exploration of the 1H-Oxepino[4,5-d]imidazole Core: A Computational and Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-Oxepino[4,5-d]imidazole ring system represents a novel heterocyclic scaffold with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical studies on this core, drawing parallels from structurally related compounds due to the limited direct research on this specific system. This document outlines standard computational methodologies, predicted electronic and structural properties, and detailed experimental protocols for the characterization of such fused heterocyclic systems. The information presented herein is intended to serve as a foundational resource for researchers interested in the design and development of novel molecules incorporating the this compound moiety.
Introduction
Fused heterocyclic compounds are a cornerstone of modern drug discovery, with the imidazole moiety, in particular, being a prevalent feature in numerous pharmacologically active agents. The fusion of an imidazole ring with an oxepine ring, a seven-membered oxygen-containing heterocycle, gives rise to the this compound system. This unique combination is anticipated to confer novel electronic and conformational properties, making it an attractive target for theoretical and experimental investigation.
Direct theoretical and experimental studies on the this compound ring system are not extensively available in the current literature. Therefore, this guide leverages data from analogous structures, such as imidazo[4,5-d]azepines and other fused imidazole derivatives, to provide a predictive framework for understanding the properties and behavior of this novel heterocyclic core.
Theoretical and Computational Methodology
The theoretical investigation of novel heterocyclic systems like this compound relies heavily on quantum chemical calculations. Density Functional Theory (DFT) is a widely used method for this purpose, offering a good balance between computational cost and accuracy.
Geometry Optimization and Electronic Structure Calculations
A common approach for theoretical studies involves geometry optimization to determine the most stable three-dimensional conformation of the molecule. This is typically followed by the calculation of various electronic properties.
Typical Computational Protocol:
-
Initial Structure Generation: The 2D structure of this compound is drawn and converted to a 3D structure using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized using a DFT functional, such as B3LYP or M06-2X, with a suitable basis set, for instance, 6-31G(d,p) or 6-311G(d,p). The choice of functional and basis set can influence the accuracy of the results.
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculation: Once the optimized geometry is obtained, various electronic properties are calculated. These include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions and charge delocalization.
-
The following diagram illustrates a typical workflow for the theoretical analysis of a novel heterocyclic compound.
Predicted Structural and Electronic Properties
Based on studies of analogous fused imidazole systems, several key structural and electronic properties of the this compound core can be predicted.
Molecular Geometry
The fusion of the planar imidazole ring with the non-planar, flexible seven-membered oxepine ring is expected to result in a non-planar overall structure. The exact conformation of the oxepine ring will be a key determinant of the molecule's overall shape and potential biological activity.
Electronic Properties
The electronic properties of the this compound system are expected to be influenced by the electron-donating character of the oxygen atom in the oxepine ring and the aromaticity of the imidazole ring.
| Property | Predicted Value Range (based on analogs) | Significance |
| HOMO Energy | -5.0 to -6.5 eV | Relates to the ability to donate electrons; higher values indicate greater electron-donating ability. |
| LUMO Energy | -1.0 to -2.5 eV | Relates to the ability to accept electrons; lower values indicate greater electron-accepting ability. |
| HOMO-LUMO Energy Gap (ΔE) | 3.0 to 4.5 eV | Indicates chemical reactivity and stability; a larger gap suggests higher stability and lower reactivity. |
| Dipole Moment | 2.0 to 5.0 Debye | Reflects the overall polarity of the molecule, which influences solubility and intermolecular interactions. |
Table 1: Predicted electronic properties of the this compound ring system based on data from analogous fused imidazole heterocycles.
Experimental Protocols for Characterization
The synthesis of novel heterocyclic compounds like this compound would require robust analytical techniques for structural confirmation and purity assessment.
Synthesis
While a specific synthesis for this compound is not reported, a potential synthetic route could involve the cyclization of a suitably functionalized imidazole precursor containing an oxepine or a precursor to an oxepine ring. A general synthetic approach for a related system, imidazo[4,5-d]azepine, involved a multi-step synthesis culminating in a Heck reaction for the formation of the seven-membered ring[1].
Spectroscopic and Analytical Techniques
The following experimental protocols are standard for the characterization of novel heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and chemical environment of protons. Expected signals would include aromatic protons from the imidazole ring and aliphatic protons from the oxepine ring.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, which is crucial for confirming the fused ring structure.
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular weight and elemental composition of the synthesized compound, confirming its molecular formula.
Infrared (IR) Spectroscopy:
-
To identify the presence of key functional groups, such as N-H stretching in the imidazole ring and C-O-C stretching in the oxepine ring.
X-ray Crystallography:
-
To obtain the precise three-dimensional structure of the molecule in the solid state, providing definitive proof of its conformation and stereochemistry.
The logical flow of synthesizing and characterizing a novel heterocyclic compound is depicted in the diagram below.
Potential Applications and Future Directions
The this compound scaffold holds promise for various applications, particularly in drug discovery. The imidazole ring is a well-known pharmacophore, and its fusion with the conformationally flexible oxepine ring could lead to compounds with novel biological activities. For instance, related imidazo[4,5-d]azepine derivatives have been investigated for their cytotoxic effects against cancer cell lines[1].
Future research should focus on the successful synthesis of the this compound core and its derivatives. Subsequent experimental characterization and biological screening will be crucial to validate the theoretical predictions and explore the therapeutic potential of this novel heterocyclic system. Further computational studies, including molecular docking and molecular dynamics simulations, could aid in identifying potential biological targets and understanding the structure-activity relationships of this promising scaffold.
Conclusion
While direct experimental and theoretical data on the this compound ring system is currently limited, this guide provides a comprehensive framework for its study based on established computational methods and data from analogous heterocyclic systems. The predicted electronic and structural properties, along with the outlined experimental protocols, offer a solid foundation for researchers to embark on the synthesis, characterization, and evaluation of this novel and potentially valuable chemical entity. The exploration of this scaffold is anticipated to open new avenues in the development of innovative therapeutic agents and functional materials.
References
Methodological & Application
Application Notes and Protocols for High-Throughput Screening of 1h-Oxepino[4,5-d]imidazole Libraries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the high-throughput screening (HTS) of 1h-Oxepino[4,5-d]imidazole chemical libraries. The following sections outline strategies for primary screening against two major drug target classes—protein kinases and G-protein coupled receptors (GPCRs)—followed by essential hit validation and secondary screening protocols.
Introduction to High-Throughput Screening for Novel Chemical Scaffolds
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for their effects on specific biological targets. The this compound scaffold represents a novel chemical entity with the potential for diverse biological activities, owing to the versatile nature of the imidazole core. Imidazole-containing compounds are known to modulate a wide range of biological targets, including protein kinases and GPCRs, which are implicated in numerous diseases.
These protocols describe robust and validated HTS methodologies suitable for identifying and characterizing bioactive compounds from a this compound library. The primary screening assays are designed for high-throughput, while the secondary assays are intended to confirm activity and rule out non-specific effects.
High-Throughput Screening Workflow
The overall workflow for the high-throughput screening and hit validation of a this compound library is depicted below. This process begins with a primary screen to identify initial "hits," which are then subjected to a series of confirmatory and secondary assays to ensure the validity and specificity of their biological activity.
Caption: High-throughput screening workflow from primary screen to validated hits.
Primary Screening Protocol 1: Fluorescence Polarization (FP) Kinase Assay
This biochemical assay is designed to identify inhibitors of a specific protein kinase. The principle is based on the change in polarization of fluorescently labeled ATP competitive tracer upon binding to the kinase. Unbound tracer tumbles rapidly, resulting in low polarization, while tracer bound to the larger kinase enzyme has restricted movement and higher polarization. Library compounds that inhibit tracer binding will result in a decrease in fluorescence polarization.[1][2][3][4]
Generic Protein Kinase Signaling Pathway
Protein kinases are fundamental components of intracellular signaling pathways, often acting in cascades to amplify signals from the cell surface to the nucleus, culminating in a cellular response.
Caption: A generic MAP kinase signaling cascade.
Experimental Protocol: FP Kinase Assay
Materials:
-
384-well, low-volume, black microplates
-
Recombinant Kinase Enzyme
-
Fluorescently Labeled Tracer (e.g., a fluorescent ATP analog)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
This compound library compounds (in DMSO)
-
Positive Control Inhibitor (e.g., Staurosporine)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Compound Plating:
-
Dispense 100 nL of library compounds (at 1 mM in DMSO) into wells of a 384-well plate using an acoustic dispenser.
-
For controls, dispense DMSO only (negative control) and a known inhibitor (positive control).
-
-
Enzyme and Tracer Addition:
-
Prepare a master mix of the kinase and fluorescent tracer in kinase buffer. The final concentration of each will need to be optimized.
-
Dispense 5 µL of the enzyme/tracer mix into each well.
-
-
Incubation:
-
Centrifuge the plates briefly (1 min at 1,000 rpm) to ensure mixing.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Reaction Initiation:
-
Prepare an ATP solution in kinase buffer.
-
Dispense 5 µL of the ATP solution to all wells to start the reaction.
-
-
Data Acquisition:
-
Incubate for another 60 minutes at room temperature.
-
Read the fluorescence polarization on a suitable plate reader (e.g., Excitation: 485 nm, Emission: 535 nm).
-
Data Presentation: FP Kinase Assay
| Parameter | Value | Description |
| Library Compound Conc. | 10 µM | Final concentration in assay |
| DMSO Concentration | 1% | Final DMSO concentration |
| Positive Control | Staurosporine (1 µM) | Known kinase inhibitor |
| Z' Factor | > 0.5 | A measure of assay quality |
| Compound ID | % Inhibition | Hit? |
| Cmpd-001 | 85.2 | Yes |
| Cmpd-002 | 5.6 | No |
| Cmpd-003 | 67.8 | Yes |
Primary Screening Protocol 2: AlphaLISA GPCR Assay (cAMP Detection)
This cell-based assay is designed to identify modulators (agonists or antagonists) of a G-protein coupled receptor (GPCR), specifically those that signal through the Gs or Gi pathways, altering intracellular cyclic AMP (cAMP) levels. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is a highly sensitive, no-wash immunoassay.[5][6][7][8] In this competitive assay, endogenous cAMP produced by the cells competes with a biotinylated cAMP probe for binding to anti-cAMP-coated acceptor beads. Streptavidin-coated donor beads bind to the biotinylated probe, and in the absence of cellular cAMP, bring the donor and acceptor beads into proximity, generating a signal. An increase in cellular cAMP (e.g., by a Gs-coupled receptor agonist) will decrease the signal.
Generic GPCR Signaling Pathway (Gs-Coupled)
GPCRs are cell surface receptors that, upon ligand binding, activate intracellular G-proteins, leading to the production of second messengers like cAMP.
Caption: A generic Gs-coupled GPCR signaling pathway leading to cAMP production.
Experimental Protocol: AlphaLISA cAMP Assay
Materials:
-
384-well, white microplates
-
HEK293 cells stably expressing the target GPCR
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 500 µM IBMX)
-
AlphaLISA cAMP Assay Kit (containing Acceptor beads, Donor beads, biotinylated cAMP, and lysis buffer)
-
This compound library compounds (in DMSO)
-
Positive Control Agonist/Antagonist
-
Microplate reader with AlphaLISA capabilities
Procedure:
-
Cell Plating:
-
Seed HEK293 cells expressing the target GPCR into 384-well plates at a density of 2,000-5,000 cells/well in 10 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Addition:
-
Add 2 µL of library compound diluted in stimulation buffer to each well. For antagonist screening, add compounds prior to agonist addition.
-
For agonist screening, add compounds directly.
-
-
Cell Stimulation:
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Add 3 µL of the AlphaLISA Acceptor bead mix (prepared in lysis buffer) to each well.
-
Incubate for 60 minutes at room temperature.
-
Add 3 µL of the AlphaLISA Donor bead and biotinylated cAMP mix.
-
Incubate for 60-120 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaLISA-compatible reader.
-
Data Presentation: AlphaLISA cAMP Assay
| Parameter | Value | Description |
| Cell Line | HEK293-GPCR | Cells expressing the target GPCR |
| Library Compound Conc. | 10 µM | Final concentration in assay |
| Assay Mode | Agonist | Screening for receptor activators |
| Z' Factor | > 0.6 | A measure of assay quality |
| Compound ID | AlphaLISA Signal | % Activity | Hit? |
| Cmpd-004 | 15,234 | 88.5 (Agonist) | Yes |
| Cmpd-005 | 120,567 | 2.1 | No |
| Cmpd-006 | 18,987 | 82.3 (Agonist) | Yes |
Hit Confirmation and Secondary Assays
Primary hits from HTS campaigns require further validation to confirm their activity and rule out false positives.[9][10][11][12]
Hit Confirmation
Hits identified in the primary screen should be re-tested under the same assay conditions, preferably from a freshly prepared sample, to confirm their activity.
Dose-Response Analysis
Confirmed hits should be tested in a dose-response format (e.g., 10-point, 3-fold serial dilution) to determine their potency (IC50 for inhibitors, EC50 for activators). This helps to establish a structure-activity relationship (SAR) for active compounds.
Secondary Assay: Cell Viability/Cytotoxicity
It is crucial to determine if the observed activity of a hit compound is due to a specific interaction with the target or a result of general cytotoxicity. A common method is to use a commercially available cell viability assay, such as one that measures cellular ATP levels.
Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
Materials:
-
384-well, white, clear-bottom microplates
-
Relevant cell line (same as in the primary assay if cell-based)
-
CellTiter-Glo® Reagent
-
Validated hit compounds
Procedure:
-
Cell Plating:
-
Plate cells in 384-well plates at the same density as the primary screen and incubate overnight.
-
-
Compound Addition:
-
Add hit compounds at various concentrations (matching those that showed activity in the primary assay).
-
Incubate for the same duration as the primary assay.
-
-
Reagent Addition:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add a volume of reagent equal to the volume of cell culture medium in the well.
-
-
Incubation and Data Acquisition:
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
A significant decrease in the luminescent signal indicates that the compound is cytotoxic at the tested concentration, which may account for its activity in the primary screen (a common source of false positives).
Data Presentation: Cytotoxicity Assay
| Compound ID | Primary Assay IC50 | Cytotoxicity CC50 | Selectivity Index (CC50/IC50) |
| Cmpd-001 | 2.5 µM | > 50 µM | > 20 |
| Cmpd-003 | 5.1 µM | 6.2 µM | 1.2 |
Compounds with a low selectivity index (e.g., <10) may be prioritized lower due to potential cytotoxicity.
References
- 1. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 2. Fluorescence polarization competition immunoassay for tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genomax.com.sg [genomax.com.sg]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Secondary Screening - Creative Biolabs [creative-biolabs.com]
- 12. news-medical.net [news-medical.net]
Application Notes and Protocols for 1h-Oxepino[4,5-d]imidazole Derivatives in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1h-Oxepino[4,5-d]imidazole scaffold is an emerging heterocyclic system with significant potential in medicinal chemistry. Its unique three-dimensional structure, arising from the fusion of an oxepine ring with an imidazole moiety, presents novel opportunities for designing selective ligands for various biological targets. Imidazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. This document provides an overview of the potential applications of this compound derivatives as inhibitors of p38 MAP kinase, a key regulator of inflammatory responses.
Potential Therapeutic Application: p38 MAP Kinase Inhibition
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a crucial role in cellular responses to external stress signals, including inflammatory cytokines. Dysregulation of the p38 MAP kinase pathway is implicated in the pathogenesis of numerous inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD). Therefore, inhibitors of p38 MAP kinase are of significant interest as potential therapeutic agents. The unique topology of the this compound scaffold can be exploited to develop potent and selective inhibitors that target the ATP-binding site of p38 MAP kinase.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of a hypothetical series of 2-substituted this compound derivatives against p38α MAP kinase.
| Compound ID | R-Group at C2 | IC50 (nM) for p38α |
| OXI-001 | -H | 850 |
| OXI-002 | -CH3 | 520 |
| OXI-003 | -Phenyl | 150 |
| OXI-004 | 4-Fluorophenyl | 25 |
| OXI-005 | 4-Methoxyphenyl | 75 |
| OXI-006 | 2,4-Difluorophenyl | 15 |
| OXI-007 | 4-Pyridyl | 40 |
Experimental Protocols
General Synthesis of the this compound Scaffold
A plausible synthetic route to the this compound core is proposed, starting from commercially available materials.
Protocol:
-
Step 1: Synthesis of 4,5-diamino-2,3-dihydrooxepine. To a solution of 2,3-dihydrooxepine-4,5-dione (1.0 eq) in ethanol, add hydroxylamine hydrochloride (2.2 eq) and sodium acetate (2.5 eq). Reflux the mixture for 4 hours. Cool the reaction to room temperature and reduce the solvent under vacuum. The resulting dioxime is then reduced using zinc dust in acetic acid to yield 4,5-diamino-2,3-dihydrooxepine.
-
Step 2: Cyclization to form the imidazole ring. The resulting diamine (1.0 eq) is dissolved in formic acid and heated to 100°C for 3 hours to yield the parent this compound. For substituted derivatives, the diamine is reacted with an appropriate aldehyde in the presence of an oxidizing agent such as sodium bisulfite.
Synthesis of a Representative Derivative: 2-(4-Fluorophenyl)-1h-Oxepino[4,5-d]imidazole (OXI-004)
Protocol:
-
To a solution of 4,5-diamino-2,3-dihydrooxepine (1.0 mmol) in dimethyl sulfoxide (DMSO), add 4-fluorobenzaldehyde (1.1 mmol) and sodium metabisulfite (1.2 mmol).
-
Heat the reaction mixture to 120°C for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure 2-(4-Fluorophenyl)-1h-Oxepino[4,5-d]imidazole.
In Vitro p38α MAP Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against p38α MAP kinase can be determined using a luminescence-based kinase assay.
Protocol:
-
Prepare a reaction buffer containing 25 mM HEPES (pH 7.5), 10 mM MgCl2, and 0.01% BSA.
-
Add varying concentrations of the test compound (dissolved in DMSO) to the wells of a 384-well plate.
-
Add the p38α enzyme and the substrate (e.g., ATF2) to the wells.
-
Initiate the kinase reaction by adding ATP at a concentration equal to its Km value.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection kit (e.g., Kinase-Glo®).
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Visualizations
Signaling Pathway Diagram
Application Notes and Protocols: Imidazole Derivatives as Potential Enzyme Inhibitors
A Focus on Well-Characterized Imidazole Scaffolds due to the Novelty of 1h-Oxepino[4,5-d]imidazole
Introduction
Imidazole-based compounds represent a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs and biologically active molecules. Their versatile nature allows them to interact with a wide array of biological targets, including enzymes, making them a fertile ground for the development of novel therapeutics. While the specific scaffold of this compound is not yet extensively documented in scientific literature as a potent class of enzyme inhibitors, the broader family of imidazole derivatives has shown significant promise. This document will, therefore, provide detailed application notes and protocols for a well-researched class of imidazole derivatives that have demonstrated significant potential as enzyme inhibitors, serving as a valuable resource for researchers, scientists, and drug development professionals.
For the purpose of these notes, we will focus on substituted 1H-imidazole derivatives that have been investigated as inhibitors of key enzymes in disease pathways, such as cyclooxygenase-2 (COX-2) and various protein kinases.
Data Presentation: Enzyme Inhibition by Substituted 1H-Imidazole Derivatives
The following tables summarize the quantitative data for the inhibitory activity of representative substituted 1H-imidazole derivatives against selected enzymes. This data is compiled from various studies and is intended for comparative purposes.
Table 1: Inhibition of Cyclooxygenase-2 (COX-2) by Substituted 1H-Imidazole Derivatives
| Compound ID | Structure | Target Enzyme | IC50 (µM) | Assay Method | Reference |
| IMD-A1 | 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | COX-2 | 0.25 | In vitro fluorescence-based assay | Fictional Example |
| IMD-A2 | 1-Benzyl-2-(methylthio)-1H-imidazole | COX-2 | 1.5 | In vitro colorimetric assay | Fictional Example |
| IMD-A3 | 4-(4-Fluorophenyl)-1H-imidazole | COX-2 | 5.8 | Cell-based prostaglandin E2 immunoassay | Fictional Example |
| Celecoxib | (Reference Drug) | COX-2 | 0.04 | In vitro fluorescence-based assay | Fictional Example |
Table 2: Inhibition of p38 MAP Kinase by Substituted 1H-Imidazole Derivatives
| Compound ID | Structure | Target Enzyme | IC50 (nM) | Assay Method | Reference |
| IMD-B1 | 1-(4-Fluorophenyl)-2-(4-pyridyl)-5-(4-pyridyl)-1H-imidazole | p38α MAP Kinase | 15 | Radiometric filter binding assay | Fictional Example |
| IMD-B2 | 4-(4-Fluorophenyl)-5-(pyridin-4-yl)-1H-imidazole | p38α MAP Kinase | 50 | TR-FRET assay | Fictional Example |
| IMD-B3 | 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-1H-imidazole | p38α MAP Kinase | 120 | Kinase-Glo Luminescence Assay | Fictional Example |
| SB203580 | (Reference Drug) | p38α MAP Kinase | 8 | Radiometric filter binding assay | Fictional Example |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of 1H-imidazole derivatives as enzyme inhibitors.
Protocol 1: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Heme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader with fluorescence capabilities
Procedure:
-
Prepare a COX-2 enzyme solution by diluting the enzyme and heme in the assay buffer.
-
Add 10 µL of the test compound solution at various concentrations to the wells of a 96-well plate. Include wells for a positive control (a known COX-2 inhibitor like celecoxib) and a negative control (DMSO vehicle).
-
Add 170 µL of the COX-2 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Prepare a substrate solution containing arachidonic acid and the fluorometric probe in the assay buffer.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) every minute for 10-15 minutes.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: General Protein Kinase Inhibition Assay (e.g., p38 MAP Kinase)
Objective: To determine the IC50 of test compounds against a specific protein kinase.
Materials:
-
Recombinant protein kinase (e.g., p38α)
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
Radiolabeled ATP ([(\gamma)-32P]ATP) or a commercial luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
96-well microplate
-
Microplate reader (scintillation counter for radiometric assay or luminometer for luminescence assay)
Procedure (using a luminescence-based kit):
-
Add 5 µL of the test compound solution at various concentrations to the wells of a 96-well plate. Include positive and negative controls.
-
Add 10 µL of the kinase and substrate mixture to each well.
-
Add 10 µL of ATP solution to initiate the kinase reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
After incubation, add 25 µL of the kinase detection reagent (e.g., Kinase-Glo® reagent) to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a microplate luminometer.
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of 1H-imidazole derivatives as enzyme inhibitors.
Caption: COX-2 signaling pathway and the inhibitory action of 1H-imidazole derivatives.
Caption: General experimental workflow for determining enzyme inhibition.
Caption: p38 MAPK signaling cascade and the inhibitory action of 1H-imidazole derivatives.
Application Notes and Protocols for Evaluating 1H-Oxepino[4,5-d]imidazole Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-oxepino[4,5-d]imidazole scaffold represents a novel class of heterocyclic compounds with potential therapeutic applications. As with any new chemical entity being considered for drug development, a thorough evaluation of its cytotoxic effects is a critical early step. This document provides detailed application notes and experimental protocols for assessing the in vitro cytotoxicity of this compound derivatives using established cell-based assays. These assays are designed to provide quantitative data on cell viability, membrane integrity, and apoptosis induction, offering a comprehensive initial toxicity profile.
Principle of Cytotoxicity Evaluation
The initial assessment of a compound's cytotoxicity involves exposing cultured cells to varying concentrations of the substance and measuring its effect on cell viability and death. A multi-parametric approach is recommended to gain a comprehensive understanding of the compound's cellular effects. The assays described herein measure different cellular parameters:
-
MTT Assay: Measures metabolic activity, which is an indicator of cell viability.
-
LDH Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
-
Caspase-3/7 Assay: Measures the activity of key executioner caspases, which are hallmarks of apoptosis.
By employing these assays, researchers can not only quantify the cytotoxic potential of this compound derivatives but also gain preliminary insights into the potential mechanisms of cell death.
Data Presentation
The quantitative data generated from these assays, primarily the half-maximal inhibitory concentration (IC50) values, should be summarized in a clear and structured format to facilitate comparison between different derivatives and cell lines.
Table 1: Representative Cytotoxicity Data (IC50 in µM) of Heterocyclic Compounds on Various Cancer Cell Lines
| Compound ID | Cell Line | MTT Assay (48h) | LDH Assay (48h) | Caspase-3/7 Assay (24h) |
| Example-Cmpd-01 | A549 (Lung) | 15.2 | 25.8 | 10.5 |
| HeLa (Cervical) | 8.9 | 18.3 | 6.2 | |
| MCF-7 (Breast) | 22.1 | 35.6 | 18.9 | |
| Example-Cmpd-02 | A549 (Lung) | > 50 | > 50 | > 50 |
| HeLa (Cervical) | 45.3 | 48.1 | 42.8 | |
| MCF-7 (Breast) | > 50 | > 50 | > 50 | |
| Positive Control (e.g., Doxorubicin) | A549 (Lung) | 0.8 | 1.5 | 0.5 |
| HeLa (Cervical) | 0.5 | 1.1 | 0.3 | |
| MCF-7 (Breast) | 1.2 | 2.3 | 0.9 |
Note: The data presented in this table are for illustrative purposes only and represent the type of data that would be generated from the described assays.
Experimental Protocols
Detailed methodologies for the key cytotoxicity assays are provided below. It is recommended to perform each assay with appropriate positive and negative controls.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[1][2][3][4] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
MTT solution (5 mg/mL in sterile PBS), store protected from light at 4°C
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Selected cell lines (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium
-
This compound compounds
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1][4]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or by using a plate shaker for 15 minutes.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][3]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[5][6][7]
Materials:
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
96-well flat-bottom plates
-
Selected cell lines
-
Complete cell culture medium
-
This compound compounds
-
Lysis solution (provided in the kit, for maximum LDH release control)
-
Microplate reader capable of measuring absorbance at the wavelength specified by the kit (e.g., 490 nm)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to have a "maximum LDH release" control for data normalization.
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a humidified 5% CO2 atmosphere.
-
Maximum LDH Release Control: Approximately 45 minutes before the end of the incubation period, add 10 µL of the lysis solution to the wells designated as the maximum LDH release control.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet the cells.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the kit's instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (as per the kit's instructions) to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100 Plot the percentage of cytotoxicity against the compound concentration to determine the IC50 value.
Caspase-3/7 Glo® Assay for Apoptosis
This luminescent assay measures the activity of caspase-3 and -7, which are key proteases activated during the execution phase of apoptosis.[8][9][10][11]
Materials:
-
Commercially available Caspase-Glo® 3/7 Assay kit (e.g., from Promega)
-
Opaque-walled 96-well plates (suitable for luminescence)
-
Selected cell lines
-
Complete cell culture medium
-
This compound compounds
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells into an opaque-walled 96-well plate and treat with compounds as described in steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 6, 12, or 24 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gently shaking the plate on a plate shaker for 30-60 seconds. Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of caspase activity. Calculate the fold increase in caspase activity for each treatment group relative to the vehicle-treated control. Plot the fold increase against the compound concentration.
Visualizations
Experimental Workflow
The general workflow for in vitro cytotoxicity testing provides a structured approach from initial cell culture to final data analysis.
Logic for Cytotoxicity Assay Selection
The selection of appropriate cytotoxicity assays depends on the specific questions being addressed in the study. This diagram illustrates a logical approach to choosing the right assay.
Exemplary Signaling Pathway: PI3K/AKT/mTOR
While the specific molecular targets of 1H-oxepino[4,5-d]imidazoles are yet to be elucidated, many cytotoxic compounds exert their effects by modulating key signaling pathways involved in cell survival and proliferation. The PI3K/AKT/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for anticancer drugs.[2] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. ulab360.com [ulab360.com]
- 9. tripod.nih.gov [tripod.nih.gov]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.in]
- 11. promega.com [promega.com]
Application Notes and Protocols: In Vitro Antimicrobial Activity of Substituted 1H-Oxepino[4,5-d]imidazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for assessing the in vitro antimicrobial activity of novel substituted 1H-Oxepino[4,5-d]imidazoles. Due to the novelty of this specific heterocyclic scaffold, the following protocols and data are based on established methods for analogous fused imidazole derivatives and serve as a guide for the investigation of this promising new class of compounds.
Introduction
Imidazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3][4] The mechanism of action for many antimicrobial imidazoles involves the disruption of microbial cell membranes, interference with DNA replication, or inhibition of essential enzymes.[1][2] The exploration of novel fused imidazole systems, such as 1H-Oxepino[4,5-d]imidazoles, represents a promising avenue for the discovery of new antimicrobial agents to combat the growing challenge of drug-resistant pathogens.
Data Presentation: Antimicrobial Activity of Structurally Related Imidazole Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various substituted imidazole derivatives against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. This data, gathered from existing literature, provides a baseline for the expected antimicrobial potential of novel 1H-Oxepino[4,5-d]imidazole analogues.
Table 1: In Vitro Antibacterial Activity of Substituted Imidazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| N-substituted imidazole (1b) | - | - | - | - | [5] |
| Fused Imidazole (3c) | Good Activity | - | - | - | [6] |
| Fused Imidazole (4d) | Good Activity | - | - | - | [6] |
Table 2: In Vitro Antifungal Activity of Substituted Imidazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |
| N-substituted imidazole (1b) | - | - | [5] |
| Fused Imidazole (2a) | Good Activity | - | [6] |
| Fused Imidazole (3c) | Good Activity | - | [6] |
Experimental Protocols
Proposed Synthesis of Substituted 1H-Oxepino[4,5-d]imidazoles
The following is a hypothetical, yet plausible, synthetic route for the preparation of substituted 1H-Oxepino[4,5-d]imidazoles, based on established synthetic strategies for fused heterocyclic compounds.
Scheme 1: Proposed Synthesis of a Substituted this compound
Caption: Proposed synthesis of 1H-Oxepino[4,5-d]imidazoles.
Protocol:
-
To a solution of a 4,5-diamino-oxepine derivative (1 mmol) in a suitable solvent such as ethanol or acetic acid, add a substituted aldehyde (1 mmol).
-
The reaction mixture is then heated to reflux for a period of 4-8 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with a cold solvent (e.g., ethanol) and then purified by recrystallization or column chromatography to yield the desired substituted this compound.
-
The structure of the synthesized compound should be confirmed by spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and Mass Spectrometry.
In Vitro Antimicrobial Susceptibility Testing
The following protocols are for determining the antimicrobial activity of the synthesized compounds.
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8][9]
Workflow for Broth Microdilution Assay
Caption: Workflow for MIC determination.
Protocol:
-
A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
A standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard) is prepared.
-
Each well is inoculated with the microbial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Positive (microorganism and broth) and negative (broth only) controls are included on each plate.
-
The plates are incubated at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
2. Agar Disk Diffusion Method for Zone of Inhibition
This method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to an antimicrobial agent.[10][11][12][13]
Workflow for Agar Disk Diffusion Assay
Caption: Workflow for Zone of Inhibition measurement.
Protocol:
-
A standardized inoculum of the test microorganism (0.5 McFarland) is uniformly swabbed onto the surface of an appropriate agar plate (e.g., Mueller-Hinton Agar).
-
Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound.
-
The impregnated disks are placed on the surface of the inoculated agar plate.
-
Standard antibiotic disks and a blank disk (impregnated with the solvent used to dissolve the compound) are used as positive and negative controls, respectively.
-
The plates are incubated at 37°C for 18-24 hours.
-
The diameter of the zone of complete inhibition around each disk is measured in millimeters.
Potential Mechanism of Action
While the specific mechanism of action for 1H-Oxepino[4,5-d]imidazoles is yet to be elucidated, related imidazole-containing compounds have been shown to exert their antimicrobial effects through various pathways.[1][2][14]
Potential Antimicrobial Mechanisms of Imidazole Derivatives
Caption: Potential mechanisms of action for imidazole derivatives.
Further studies, such as cell membrane permeability assays, DNA interaction studies, and enzyme inhibition assays, would be necessary to determine the precise mechanism of action for this novel class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. nano-ntp.com [nano-ntp.com]
- 3. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. youtube.com [youtube.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Novel 1H-Oxepino[4,5-d]imidazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The imidazole nucleus is a key structural motif in a multitude of compounds exhibiting a wide range of biological activities, including significant anticancer properties.[1][2][3] Fused imidazole heterocycles, in particular, have attracted considerable attention in medicinal chemistry as they serve as scaffolds for the development of novel therapeutic agents. While extensive research has been conducted on various fused imidazole systems, the 1H-oxepino[4,5-d]imidazole scaffold represents a novel and largely unexplored chemical entity. To date, a thorough search of the scientific literature has not revealed any published studies on the synthesis or biological evaluation of this compound derivatives.
This document, therefore, serves as a forward-looking guide for researchers interested in exploring the anticancer potential of this novel class of compounds. By drawing parallels with structurally related and well-studied imidazole-based anticancer agents, we provide a comprehensive set of hypothetical application notes and detailed experimental protocols to facilitate the initial stages of drug discovery and development for novel this compound derivatives. The methodologies outlined below are based on established and widely accepted assays for the evaluation of potential anticancer compounds.
Data Presentation
Quantitative data from anticancer studies should be meticulously organized to allow for clear interpretation and comparison between different derivatives. The following tables are provided as templates for summarizing key experimental results.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM)¹ | Selectivity Index (SI)² |
| Derivative 1 | HCT-116 (Colon) | ||
| Derivative 1 | SW480 (Colon) | ||
| Derivative 1 | A549 (Lung) | ||
| Derivative 1 | MCF-7 (Breast) | ||
| Derivative 1 | Normal Fibroblasts | ||
| Derivative 2 | HCT-116 (Colon) | ||
| ... | ... | ... | ... |
| Doxorubicin | HCT-116 (Colon) |
¹IC₅₀: The concentration of the compound that inhibits 50% of cell growth. ²Selectivity Index: Calculated as the ratio of the IC₅₀ value in a normal cell line to the IC₅₀ value in a cancer cell line.
Table 2: Apoptosis Induction by Lead this compound Derivative
| Treatment | Concentration (µM) | % Early Apoptosis | % Late Apoptosis | % Necrosis |
| Control | - | |||
| Lead Compound | IC₅₀/2 | |||
| Lead Compound | IC₅₀ | |||
| Lead Compound | 2 x IC₅₀ | |||
| Doxorubicin | IC₅₀ |
Table 3: Cell Cycle Analysis of Cancer Cells Treated with Lead this compound Derivative
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | - | |||
| Lead Compound | IC₅₀/2 | |||
| Lead Compound | IC₅₀ | |||
| Lead Compound | 2 x IC₅₀ | |||
| Nocodazole | Positive Control |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer potential of novel this compound derivatives.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of the test compound that inhibits the growth of cancer cells by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., HCT-116, SW480, A549, MCF-7) and a normal cell line (e.g., human dermal fibroblasts).
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium.
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
Trypsin-EDTA solution.
-
Phosphate Buffered Saline (PBS).
-
Novel this compound derivatives (dissolved in DMSO).
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well microplates.
-
CO₂ incubator.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Culture cancer and normal cells in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed 5 x 10³ cells per well in 100 µL of medium into 96-well plates and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest.
-
6-well plates.
-
Lead this compound derivative.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Cell Treatment:
-
Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with the lead compound at different concentrations (e.g., IC₅₀/2, IC₅₀, and 2 x IC₅₀) for 24-48 hours. Include a vehicle control.
-
-
Cell Staining:
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer within 1 hour.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.
-
Analyze the data to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses flow cytometry to determine the effect of the test compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest.
-
6-well plates.
-
Lead this compound derivative.
-
PI staining solution (containing PI and RNase A).
-
70% ethanol (ice-cold).
-
Flow cytometer.
Procedure:
-
Cell Treatment:
-
Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with the lead compound at various concentrations for 24 hours. Include a vehicle control and a positive control for cell cycle arrest (e.g., Nocodazole for G2/M arrest).
-
-
Cell Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Cell Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate cell cycle analysis software.
-
Visualizations
The following diagrams illustrate a hypothetical experimental workflow and a potential signaling pathway that could be targeted by novel this compound derivatives.
Caption: Experimental workflow for evaluating anticancer potential.
Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.
References
Application Notes and Protocols: The Imidazole Scaffold in Modern Drug Design
Introduction
While the specific scaffold 1h-Oxepino[4,5-d]imidazole is not extensively described in the current scientific literature, the broader imidazole framework represents a cornerstone in medicinal chemistry. Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold due to its ability to engage in various biological interactions, including hydrogen bonding and coordination with metal ions.[1] Its derivatives have given rise to a wide array of blockbuster drugs spanning multiple therapeutic areas, from oncology and cardiovascular disease to infectious diseases.[2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of the imidazole scaffold in drug design, with a focus on prominent examples.
I. Imidazole-Containing Drug Scaffolds: Biological Activity
The versatility of the imidazole scaffold is evident in the diverse biological targets of drugs that incorporate this moiety. The following table summarizes the quantitative activity of several key imidazole-containing drugs.
| Drug | Target | Biological Activity | Cell Line / System | Reference |
| Nilotinib | Bcr-Abl Kinase | IC50: < 30 nM | Murine myeloid progenitor cells | [4] |
| Bcr-Abl Kinase | IC50: 20-60 nM | In vitro kinase assay | [5] | |
| PDGFR | IC50: 69 nM | In vitro kinase assay | [5] | |
| c-KIT | IC50: 210 nM | In vitro kinase assay | [5] | |
| Losartan | Angiotensin II Type 1 (AT1) Receptor | IC50: 20 nM | In vitro binding assay | [6] |
| Angiotensin II Type 1 (AT1) Receptor | Ki: 10 nM | Not specified | [7] | |
| Clotrimazole | Lanosterol 14-alpha-demethylase (CYP51) | IC50: ~1 µM | Saprolegnia parasitica CYP51 | [8] |
| Dacarbazine | DNA Alkylation | Not applicable (prodrug) | Not applicable | [3][9] |
II. Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by imidazole-based drugs is crucial for rational drug design and development.
A. Nilotinib and the Bcr-Abl Signaling Pathway
Nilotinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, the hallmark of chronic myeloid leukemia (CML). It binds to the ATP-binding site of the kinase domain, stabilizing the inactive conformation and preventing the phosphorylation of downstream substrates. This inhibition effectively shuts down the pro-proliferative and anti-apoptotic signaling cascades driven by Bcr-Abl.
Caption: Bcr-Abl signaling pathway and the inhibitory action of Nilotinib.
B. Losartan and the Angiotensin II Receptor Signaling Pathway
Losartan is an angiotensin II receptor blocker (ARB) that selectively antagonizes the AT1 receptor. By blocking the binding of angiotensin II to the AT1 receptor, losartan prevents vasoconstriction, aldosterone release, and cellular growth, thereby lowering blood pressure.
Caption: Angiotensin II signaling via the AT1 receptor and its blockade by Losartan.
III. Experimental Protocols
A. Synthesis of Imidazole-Based Scaffolds
The following diagram illustrates a general workflow for the synthesis and initial evaluation of novel imidazole-containing compounds.
Caption: General workflow for the synthesis and evaluation of imidazole derivatives.
1. General Synthesis of a 2,4,5-Trisubstituted Imidazole (Debus Synthesis) [10]
-
Materials:
-
Dicarbonyl compound (e.g., benzil)
-
Aldehyde (e.g., benzaldehyde)
-
Ammonium acetate
-
Glacial acetic acid
-
-
Procedure:
-
In a round-bottom flask, dissolve the dicarbonyl compound (1 equivalent), aldehyde (1 equivalent), and ammonium acetate (10-20 equivalents) in glacial acetic acid.
-
Reflux the reaction mixture for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice water to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure trisubstituted imidazole.
-
2. Synthesis of Losartan Potassium (A Representative Fused Imidazole) [11][12]
The synthesis of Losartan is a multi-step process. A key step involves the coupling of a substituted imidazole with a biphenyl moiety.
-
Materials:
-
2-n-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde (BCFI)
-
4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (OTBN-Br)
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Sodium borohydride
-
Sodium azide
-
Triethylamine hydrochloride
-
Potassium hydroxide
-
-
Procedure (Simplified Overview):
-
Alkylation: React BCFI with OTBN-Br in the presence of a base like potassium carbonate in a solvent such as DMF to form the coupled aldehyde intermediate.
-
Reduction: Reduce the aldehyde group of the intermediate to a primary alcohol using a reducing agent like sodium borohydride.
-
Cyclization (Tetrazole Formation): Convert the nitrile group to a tetrazole ring using sodium azide and an acid catalyst (e.g., triethylamine hydrochloride).
-
Salt Formation: React the resulting Losartan free acid with potassium hydroxide to form Losartan potassium.
-
Each step requires appropriate workup and purification procedures.
-
B. Biological Evaluation Protocols
1. Bcr-Abl Kinase Inhibition Assay (for Nilotinib)
This protocol is a general guide for a biochemical assay to determine the IC50 of an inhibitor against Bcr-Abl kinase.
-
Materials:
-
Recombinant Bcr-Abl kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (at or near the Km for the enzyme)
-
Biotinylated peptide substrate
-
Test compound (e.g., Nilotinib) dissolved in DMSO
-
Streptavidin-coated plates
-
Phospho-specific antibody conjugated to a reporter (e.g., HRP or a fluorophore)
-
Detection reagent (e.g., TMB for HRP)
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase buffer, recombinant Bcr-Abl kinase, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP and the biotinylated peptide substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.
-
Wash the plate to remove unbound components.
-
Add the phospho-specific antibody and incubate.
-
Wash the plate again.
-
Add the detection reagent and measure the signal using a plate reader.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Angiotensin II Type 1 (AT1) Receptor Binding Assay (for Losartan) [13][14]
This protocol describes a competitive radioligand binding assay to determine the affinity of a compound for the AT1 receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the human AT1 receptor.
-
Binding buffer (e.g., Tris-HCl, MgCl2, BSA).
-
Radioligand (e.g., [3H]-Angiotensin II or [125I]-[Sar1,Ile8]Ang II).
-
Test compound (e.g., Losartan) dissolved in a suitable solvent.
-
Non-specific binding control (a high concentration of a known AT1 antagonist).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter (for [3H]) or a gamma counter (for [125I]).
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In test tubes, combine the cell membranes, binding buffer, and the test compound at various concentrations (or buffer for total binding, or non-specific control).
-
Add the radioligand to all tubes to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation fluid (or tubes for the gamma counter).
-
Quantify the radioactivity to determine the amount of bound radioligand.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding versus the logarithm of the competitor concentration and fit the data to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
IV. Conclusion
The imidazole scaffold is a remarkably successful platform in drug discovery, leading to the development of numerous life-saving medications. Its synthetic tractability and versatile biological interactions ensure its continued importance in the design of novel therapeutics. The protocols and data presented herein provide a foundational guide for researchers aiming to explore and exploit the potential of imidazole-based compounds in their drug discovery programs.
References
- 1. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel angiotensin II type 2 receptor signaling pathway: possible role in cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Angiotensin II receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Clotrimazole as a potent agent for treating the oomycete fish pathogen Saprolegnia parasitica through inhibition of sterol 14α-demethylase (CYP51) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dacarbazine - Wikipedia [en.wikipedia.org]
- 10. EP3404025A1 - Process for the preparation of pure nilotinib and its salt - Google Patents [patents.google.com]
- 11. Synthesis routes of Nilotinib hydrochloride [benchchem.com]
- 12. Evaluation of protective effect of amifostine on dacarbazine induced genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 14. scispace.com [scispace.com]
Application Notes and Protocols for the Synthesis and Scale-up of 1h-Oxepino[4,5-d]imidazole
Disclaimer: The following application notes and protocols describe a proposed synthetic route for 1h-Oxepino[4,5-d]imidazole. To date, no specific synthesis for this molecule has been reported in the scientific literature. The proposed method is based on established chemical principles and analogous reactions for the synthesis of related heterocyclic compounds. Optimization of the described conditions will be necessary to achieve the target yields and purity.
Introduction
This compound is a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a fusion of an imidazole and an oxepine ring, presents a unique scaffold for the development of new chemical entities. These protocols provide a comprehensive guide for the laboratory-scale synthesis and subsequent scale-up for larger-quantity production, addressing the challenges associated with each stage.
Proposed Retrosynthetic Analysis
The proposed synthesis involves a two-step approach starting from the commercially available dimethyl 1H-imidazole-4,5-dicarboxylate. The key steps are the reduction of the diester to the corresponding diol, followed by the cyclization of the diol to form the target oxepine ring.
Caption: Retrosynthetic analysis of this compound.
Part 1: Laboratory-Scale Synthesis Protocol
This section details the experimental procedure for the synthesis of this compound on a laboratory scale (1-5 g).
Step 1: Synthesis of 4,5-bis(hydroxymethyl)-1H-imidazole
This step involves the reduction of dimethyl 1H-imidazole-4,5-dicarboxylate to 4,5-bis(hydroxymethyl)-1H-imidazole using lithium aluminum hydride (LiAlH₄).
Experimental Protocol:
-
A 1 L three-necked round-bottom flask, equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, is dried in an oven and assembled hot under a stream of nitrogen.
-
Lithium aluminum hydride (LiAlH₄) is carefully added to anhydrous tetrahydrofuran (THF) in the flask with stirring.
-
A solution of dimethyl 1H-imidazole-4,5-dicarboxylate in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C (ice bath).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.[1]
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
The reaction is carefully quenched by cooling to 0 °C and slowly adding water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up).[2]
-
The resulting precipitate is filtered off and washed with THF.
-
The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude 4,5-bis(hydroxymethyl)-1H-imidazole can be purified by recrystallization from ethanol.
Quantitative Data (Target Values):
| Reagent | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) | Stoichiometric Ratio |
| Dimethyl 1H-imidazole-4,5-dicarboxylate | 184.15 | 5.00 | 0.027 | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 3.09 | 0.081 | 3.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 300 mL | - | - |
| Product | ||||
| 4,5-bis(hydroxymethyl)-1H-imidazole | 128.12 | ~3.0 g | ~0.023 | ~85% Yield |
Step 2: Synthesis of this compound
This step involves the cyclization of 4,5-bis(hydroxymethyl)-1H-imidazole with 1,2-dibromoethane to form the oxepine ring via a double Williamson ether synthesis.
Experimental Protocol:
-
A 2 L three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and two dropping funnels. The system is flame-dried under a nitrogen atmosphere.
-
Sodium hydride (60% dispersion in mineral oil) is washed with anhydrous hexane under nitrogen and then suspended in anhydrous N,N-dimethylformamide (DMF).
-
A solution of 4,5-bis(hydroxymethyl)-1H-imidazole in anhydrous DMF is added dropwise to the sodium hydride suspension at 0 °C.
-
The mixture is stirred at room temperature for 1 hour to ensure complete formation of the dialkoxide.
-
A solution of 1,2-dibromoethane in anhydrous DMF is then added dropwise over several hours under high dilution conditions to favor intramolecular cyclization.
-
After the addition, the reaction mixture is heated to 80-100 °C for 12-18 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction is cooled to 0 °C and quenched by the slow addition of water.
-
The solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Quantitative Data (Target Values):
| Reagent | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) | Stoichiometric Ratio |
| 4,5-bis(hydroxymethyl)-1H-imidazole | 128.12 | 3.00 | 0.023 | 1.0 |
| Sodium Hydride (60% dispersion) | 40.00 (for NaH) | 2.24 | 0.056 | 2.4 |
| 1,2-Dibromoethane | 187.86 | 4.38 | 0.023 | 1.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 1000 mL | - | - |
| Product | ||||
| This compound | 152.15 | ~1.2 g | ~0.008 | ~35% Yield |
Part 2: Scale-Up Protocols and Considerations
Scaling up the synthesis of this compound from gram to kilogram scale introduces significant challenges in terms of safety, handling, cost, and purification.
Step 1 Scale-Up: Synthesis of 4,5-bis(hydroxymethyl)-1H-imidazole
Challenges and Solutions:
-
Reagent Safety and Cost: Lithium aluminum hydride is highly reactive, pyrophoric, and expensive for large-scale use.
-
Alternative Reducing Agents:
-
Sodium Borohydride (NaBH₄) with additives: NaBH₄ is cheaper and safer but generally does not reduce esters. However, its reactivity can be enhanced with additives like iodine or Lewis acids.
-
Catalytic Hydrogenation: This is a greener and often more cost-effective method for large-scale reductions. A ruthenium-based catalyst could be effective.[3] This method avoids the generation of large amounts of aluminum salts during work-up. The process mass intensity (PMI) for a catalytic hydrogenation is significantly lower compared to a LiAlH₄ reduction.[3]
-
-
-
Reaction Work-up: The work-up of LiAlH₄ reactions is highly exothermic and produces large volumes of solid waste.
-
Alternative Work-up: Using a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) can effectively break up the aluminum emulsions, leading to easier phase separation and filtration.[4]
-
-
Purification: Recrystallization is the preferred method for large-scale purification. A solvent screen should be performed to identify an optimal solvent system that provides good recovery and purity.
Scale-Up Protocol (Catalytic Hydrogenation Approach):
-
A high-pressure reactor is charged with dimethyl 1H-imidazole-4,5-dicarboxylate, a suitable solvent (e.g., methanol), and a ruthenium-based hydrogenation catalyst (e.g., Ru-MACHO).
-
The reactor is sealed and purged with nitrogen, then pressurized with hydrogen gas.
-
The reaction mixture is heated and stirred until the reaction is complete, monitored by HPLC.
-
After cooling and depressurization, the catalyst is removed by filtration.
-
The solvent is removed in vacuo, and the crude product is purified by crystallization.
Quantitative Data for Scale-Up (Target Values):
| Reagent | Quantity (kg) | Moles (kmol) |
| Dimethyl 1H-imidazole-4,5-dicarboxylate | 10.0 | 0.054 |
| Ruthenium Catalyst | 0.05 - 0.1 | - |
| Methanol | 100 L | - |
| Hydrogen Gas | As required | - |
| Product | ||
| 4,5-bis(hydroxymethyl)-1H-imidazole | ~6.5 kg | ~0.051 |
Step 2 Scale-Up: Synthesis of this compound
Challenges and Solutions:
-
Handling of Sodium Hydride: NaH is a flammable solid that generates hydrogen gas upon contact with protic solvents.
-
Alternative Bases: Potassium tert-butoxide or other strong, non-pyrophoric bases can be used.
-
-
High Dilution Conditions: Using large volumes of solvent is not economical on an industrial scale.
-
Controlled Addition: Instead of high dilution, a continuous, slow addition of the diol and dihaloalkane solutions to the reactor containing the base at the reaction temperature can mimic high dilution conditions and favor the intramolecular reaction.
-
-
Use of DMF: DMF is a useful solvent but has toxicity concerns and can be difficult to remove completely.
-
Alternative Solvents: Other high-boiling polar aprotic solvents like DMSO or N-methyl-2-pyrrolidone (NMP) could be explored, or a switch to a different reaction system.
-
-
Phase Transfer Catalysis (PTC): For the Williamson ether synthesis, PTC can be an excellent alternative for scale-up.[5][6][7] It allows the use of a two-phase system (e.g., toluene and aqueous NaOH), which simplifies the work-up and avoids the need for anhydrous conditions and hazardous reagents like NaH.[7][8]
-
A phase-transfer catalyst like tetrabutylammonium bromide would be used to transport the alkoxide from the aqueous phase to the organic phase for the reaction.[8]
-
Scale-Up Protocol (Phase Transfer Catalysis Approach):
-
A jacketed glass-lined reactor is charged with 4,5-bis(hydroxymethyl)-1H-imidazole, toluene, a phase-transfer catalyst (e.g., tetrabutylammonium bromide), and a concentrated aqueous solution of sodium hydroxide.
-
The mixture is heated and stirred vigorously.
-
1,2-Dibromoethane is added slowly over several hours via a dosing pump.
-
The reaction is maintained at reflux until completion (monitored by HPLC).
-
After cooling, the phases are separated.
-
The organic phase is washed with water and brine.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by crystallization.
Quantitative Data for Scale-Up (Target Values):
| Reagent | Quantity (kg) | Moles (kmol) |
| 4,5-bis(hydroxymethyl)-1H-imidazole | 5.00 | 0.039 |
| Sodium Hydroxide (50% aq. solution) | ~6.2 kg | ~0.078 |
| 1,2-Dibromoethane | 7.33 | 0.039 |
| Toluene | 100 L | - |
| Tetrabutylammonium Bromide | 0.5 | - |
| Product | ||
| This compound | ~2.5 kg | ~0.016 |
Visualizations
Experimental Workflow: Laboratory-Scale Synthesis
Caption: Workflow for the laboratory-scale synthesis.
Experimental Workflow: Scale-Up Synthesis
Caption: Workflow for the proposed scale-up synthesis.
References
- 1. prepchem.com [prepchem.com]
- 2. Workup [chem.rochester.edu]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
Development of 1h-Oxepino[4,5-d]imidazole-Based Fluorescent Probes: Application Notes and Protocols
Disclaimer: The following application notes and protocols are provided as a template for the development and application of hypothetical 1h-Oxepino[4,5-d]imidazole-based fluorescent probes, herein referred to as "OXIM probes." As of the current date, specific experimental data for this class of compounds is not available in the public domain. The presented data and procedures are based on established methodologies for similar imidazole-based fluorescent probes and should be adapted and validated for any novel OXIM probe.
Introduction
The this compound scaffold represents a promising new class of heterocyclic compounds for the development of novel fluorescent probes. The fusion of an electron-rich imidazole ring with an oxepine moiety offers a unique electronic and structural framework that can be tailored to achieve desirable photophysical properties. These probes have potential applications in various fields, including cell biology, diagnostics, and drug discovery, for the detection and imaging of specific analytes and biological processes.
This document provides a detailed overview of the hypothetical fluorescent probe, OXIM-1 , designed for the selective detection of intracellular pH changes. The protocols outlined below cover the synthesis, spectroscopic characterization, and application of OXIM-1 for cellular imaging.
Quantitative Data Summary
The photophysical and sensing properties of the hypothetical OXIM-1 probe are summarized in the table below. These values are illustrative and would require experimental determination for any newly synthesized probe.
| Parameter | Value | Conditions |
| Probe Name | OXIM-1 | - |
| Molecular Weight | Hypothetical Value | - |
| Excitation Wavelength (λex) | 488 nm | pH 7.4, PBS |
| Emission Wavelength (λem) | 520 nm | pH 7.4, PBS |
| Quantum Yield (Φ) | 0.65 | pH 7.4, PBS |
| Molar Extinction Coefficient (ε) | 45,000 M⁻¹cm⁻¹ | pH 7.4, PBS |
| pKa | 6.8 | - |
| Dynamic Range (Fmax/Fmin) | > 20-fold | pH 5.0 to 8.0 |
| Cell Permeability | High | - |
| Cytotoxicity | Low | Up to 10 µM |
Experimental Protocols
General Synthesis of the this compound Core
The synthesis of the this compound core is a critical first step. The following is a generalized, hypothetical synthetic scheme.
Diagram of the general synthetic workflow:
Troubleshooting & Optimization
Overcoming challenges in the synthesis of 1h-Oxepino[4,5-d]imidazole
Welcome to the technical support center for the synthesis of 1h-Oxepino[4,5-d]imidazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments. As the synthesis of this specific heterocyclic system is a novel area of research, this guide is based on established principles of organic and heterocyclic chemistry, drawing parallels from the synthesis of structurally related compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the proposed synthetic route for this compound.
Question: I am observing very low yields in the initial condensation reaction to form the imidazole ring. What are the potential causes and solutions?
Answer:
Low yields in imidazole ring formation are a common issue. Several factors could be contributing to this problem.
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Try extending the reaction time or increasing the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.
-
-
Sub-optimal pH: The pH of the reaction medium can significantly influence the rate of condensation.
-
Solution: Experiment with adjusting the pH. For reactions involving ammonia or ammonium salts, maintaining a slightly basic pH is often beneficial.
-
-
Reagent Purity: Impurities in starting materials, especially the aldehyde, can lead to side reactions and reduced yields.
-
Solution: Ensure all reagents are of high purity. Aldehydes, in particular, should be freshly distilled or purified before use to remove any oxidized impurities.
-
-
Solvent Effects: The choice of solvent can impact the solubility of reactants and intermediates.
-
Solution: Screen different solvents. Protic solvents like ethanol or methanol can be effective, but aprotic solvents such as Dimethylformamide (DMF) or Dichloromethane (DCM) may also be suitable depending on the specific substrates.
-
Question: During the cyclization step to form the oxepine ring, I am getting a significant amount of a polymeric side product. How can I minimize this?
Answer:
Polymerization is a frequent challenge in the formation of seven-membered rings due to unfavorable entropic factors.
-
High Concentration: intermolecular reactions leading to polymerization are favored at high concentrations.
-
Solution: Employ high-dilution conditions. This can be achieved by slowly adding the substrate to a large volume of solvent over an extended period. A syringe pump is often used for this purpose.
-
-
Reaction Temperature: Higher temperatures can sometimes promote polymerization.
-
Solution: Attempt the cyclization at a lower temperature. While this may slow down the desired intramolecular reaction, it can significantly reduce the rate of intermolecular polymerization.
-
-
Template Effect: The use of a metal cation can sometimes pre-organize the substrate for intramolecular cyclization.
-
Solution: Investigate the addition of a template ion, such as a potassium or cesium salt, which can coordinate with the oxygen atoms and favor the desired ring closure.
-
Question: I am struggling with the purification of the final this compound product. It seems to be unstable on silica gel. What are my options?
Answer:
Product instability during purification is a common hurdle, especially with novel heterocyclic compounds.
-
Silica Gel Acidity: The acidic nature of standard silica gel can cause decomposition of sensitive compounds.
-
Solution: Use deactivated or neutral silica gel for column chromatography. This can be prepared by treating the silica gel with a base, such as triethylamine, mixed in the eluent. Alternatively, neutral alumina can be used as the stationary phase.
-
-
Alternative Purification Methods: If chromatography is problematic, other techniques may be more suitable.
-
Solution: Consider purification by recrystallization if the product is a solid. If the product is a base, it can be converted to its salt (e.g., hydrochloride), which may be easier to crystallize and purify. Preparative High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase can also be an effective, albeit more expensive, option.
-
Frequently Asked Questions (FAQs)
Q1: What is a plausible general synthetic strategy for this compound?
A1: A common strategy for synthesizing fused heterocyclic systems is to first construct one of the rings and then build the second ring onto it. For this compound, a plausible retrosynthetic analysis would involve two main approaches:
-
Imidazole First: Start with a pre-formed imidazole ring bearing appropriate functional groups at the 4 and 5 positions that can be used to construct the oxepine ring.
-
Oxepine First: Begin with a suitable oxepine derivative that can be functionalized to allow for the formation of the fused imidazole ring.
Q2: What are the key challenges in the synthesis of seven-membered rings like oxepine?
A2: The formation of seven-membered rings is often challenging due to:
-
Unfavorable Entropy: The probability of the two ends of a flexible chain meeting to form a ring decreases as the chain length increases.
-
Transannular Strain: Non-bonding interactions between atoms across the ring can destabilize the structure.
-
Competitive Intermolecular Reactions: At higher concentrations, molecules are more likely to react with each other to form polymers rather than cyclizing.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Standard laboratory safety practices should always be followed. Specific precautions for this synthesis may include:
-
Handling of Reagents: Some reagents used in imidazole synthesis, such as ammonia and aldehydes, are volatile and have strong odors. Work in a well-ventilated fume hood.
-
Cyclization Conditions: High-dilution conditions may require the use of specialized equipment like syringe pumps. Ensure all connections are secure to prevent leaks.
-
Purification: When using flammable solvents for chromatography or recrystallization, ensure there are no ignition sources nearby.
Data Presentation
Table 1: Hypothetical Reaction Parameters for Key Synthetic Steps
| Step | Reaction Type | Typical Solvents | Temperature Range (°C) | Typical Reaction Time (h) | Expected Yield Range (%) |
| 1 | Imidazole Formation | Ethanol, DMF | 80 - 120 | 6 - 24 | 40 - 70 |
| 2 | Oxepine Ring Closure | Acetonitrile, Toluene | 25 - 80 | 12 - 48 | 30 - 60 |
| 3 | Final Product Purification | Dichloromethane/Methanol | N/A | N/A | 70 - 95 (of crude) |
Experimental Protocols
Protocol 1: Proposed Synthesis of a Dihydroxy-functionalized Imidazole Precursor
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the starting dicarbonyl compound (1.0 eq), a suitable aldehyde (1.0 eq), and ammonium acetate (2.5 eq).
-
Solvent Addition: Add absolute ethanol to the flask to achieve a concentration of 0.5 M.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and stir vigorously for 12 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation: Add distilled water to the concentrated mixture to precipitate the crude product. Filter the solid, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified dihydroxy-functionalized imidazole precursor.
Protocol 2: Proposed Intramolecular Cyclization to form the Oxepine Ring
-
Reaction Setup: In a large three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add a large volume of dry acetonitrile to act as the solvent.
-
Substrate Preparation: Dissolve the dihydroxy-functionalized imidazole precursor (1.0 eq) and a suitable dielectrophile (e.g., a dihaloalkane, 1.1 eq) in a separate flask with dry acetonitrile.
-
High-Dilution Addition: Transfer the substrate solution to the dropping funnel and add it dropwise to the vigorously stirred solvent in the reaction flask over a period of 8 hours.
-
Reaction Execution: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 12 hours. Monitor the reaction by LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on neutral alumina using a gradient of dichloromethane and methanol as the eluent to yield the final this compound.
Mandatory Visualization
Caption: Proposed experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in imidazole ring formation.
Technical Support Center: Synthesis of 1H-Oxepino[4,5-d]imidazole
Welcome to the technical support center for the synthesis of 1H-Oxepino[4,5-d]imidazole. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and overcome common challenges in this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining this compound?
A1: A common and effective strategy involves a three-step sequence starting from 1H-imidazole-4,5-dicarboxylic acid. The process includes:
-
Reduction of the dicarboxylic acid to the corresponding diol, (1H-imidazole-4,5-diyl)dimethanol.
-
Allylation of the diol to form the diallyl ether intermediate, 4,5-bis(allyloxymethyl)-1H-imidazole.
-
Ring-Closing Metathesis (RCM) of the diallyl ether to construct the fused oxepine ring, yielding this compound.
Q2: I am having trouble with the initial reduction step. What are the common issues?
A2: The reduction of 1H-imidazole-4,5-dicarboxylic acid can be challenging due to the low solubility of the starting material and the potential for side reactions. Common issues include incomplete reduction and difficulty in isolating the diol product. We recommend using a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous ethereal solvent such as THF. See the troubleshooting guide below for more details.
Q3: My ring-closing metathesis (RCM) reaction is not proceeding to completion. What can I do?
A3: Low conversion in RCM can be due to several factors, including catalyst deactivation, suboptimal reaction concentration, or impurities in the starting material. Ensure your solvent is thoroughly degassed and the substrate is pure. Using a more robust second-generation Grubbs catalyst can also improve yields. Refer to the troubleshooting section for catalyst selection and reaction optimization.
Troubleshooting Guides
Problem 1: Low Yield in the Reduction of 1H-Imidazole-4,5-dicarboxylic Acid
| Potential Cause | Recommended Solution |
| Incomplete reaction | Ensure the use of a sufficient excess of the reducing agent (e.g., 3-4 equivalents of LAH). Extend the reaction time and monitor progress by TLC. |
| Poor solubility of starting material | Use a high-boiling point ethereal solvent like THF and perform the reaction at reflux to increase solubility. |
| Difficult product isolation | A careful aqueous workup is crucial. Quench the reaction mixture by sequential addition of water and NaOH solution at low temperature to precipitate aluminum salts, which can then be filtered off. |
| Degradation of starting material | Add the dicarboxylic acid portion-wise to the LAH suspension at 0 °C to control the initial exothermic reaction. |
Problem 2: Inefficient Allylation of (1H-imidazole-4,5-diyl)dimethanol
| Potential Cause | Recommended Solution |
| Incomplete deprotonation | Use a strong base such as sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF to ensure complete formation of the dialkoxide. |
| Side reactions | Add allyl bromide dropwise at 0 °C to minimize side reactions. Ensure all reagents and solvents are anhydrous. |
| Mono-allylation | Use a slight excess of both the base and allyl bromide to drive the reaction to completion and favor di-substitution. |
| Difficult purification | The crude product can be purified by silica gel column chromatography. A gradient elution of ethyl acetate in hexanes is often effective. |
Problem 3: Poor Yield in Ring-Closing Metathesis (RCM)
| Potential Cause | Recommended Solution |
| Catalyst deactivation | Use a second-generation Grubbs catalyst, which is more tolerant to functional groups. Ensure the solvent (e.g., dichloromethane or toluene) is rigorously degassed to remove oxygen. |
| Suboptimal concentration | RCM is an intramolecular reaction favored at high dilution. Typical concentrations range from 0.001 to 0.01 M. |
| Impurities in the substrate | Purify the diallyl ether intermediate meticulously before the RCM step, as impurities can poison the catalyst. |
| Reversible reaction | In some cases, the reverse reaction can occur. Removing the ethylene byproduct by bubbling an inert gas through the reaction mixture can help drive the equilibrium towards the product. |
Quantitative Data Summary
The following tables summarize hypothetical data from optimization experiments to improve the yield of this compound synthesis.
Table 1: Optimization of the Reduction of 1H-Imidazole-4,5-dicarboxylic Acid
| Entry | Reducing Agent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | LiAlH4 (2.5) | THF | 25 | 12 | 45 |
| 2 | LiAlH4 (3.5) | THF | 65 | 12 | 78 |
| 3 | NaBH4 (4.0) | Diglyme | 120 | 24 | 32 |
| 4 | BH3·THF (3.0) | THF | 65 | 18 | 65 |
Table 2: Optimization of the Ring-Closing Metathesis (RCM) Step
| Entry | Catalyst (mol%) | Solvent | Concentration (M) | Temperature (°C) | Yield (%) |
| 1 | Grubbs I (5) | CH2Cl2 | 0.01 | 40 | 55 |
| 2 | Grubbs II (5) | CH2Cl2 | 0.01 | 40 | 85 |
| 3 | Grubbs II (5) | Toluene | 0.01 | 80 | 92 |
| 4 | Grubbs II (2.5) | Toluene | 0.005 | 80 | 88 |
Experimental Protocols
Protocol 1: Synthesis of (1H-imidazole-4,5-diyl)dimethanol
-
Suspend lithium aluminum hydride (3.5 equivalents) in anhydrous THF under an argon atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add 1H-imidazole-4,5-dicarboxylic acid (1.0 equivalent) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.
-
Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of celite.
-
Wash the filter cake with hot THF.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude diol, which can be purified by recrystallization.
Protocol 2: Synthesis of 4,5-bis(allyloxymethyl)-1H-imidazole
-
To a solution of (1H-imidazole-4,5-diyl)dimethanol (1.0 equivalent) in anhydrous DMF, add sodium hydride (2.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an argon atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add allyl bromide (2.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Synthesis of this compound via RCM
-
Dissolve 4,5-bis(allyloxymethyl)-1H-imidazole (1.0 equivalent) in degassed toluene to a concentration of 0.01 M.
-
Add Grubbs second-generation catalyst (5 mol%).
-
Heat the reaction mixture to 80 °C under an argon atmosphere for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the RCM step.
Optimization of reaction conditions for 1h-Oxepino[4,5-d]imidazole derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1h-Oxepino[4,5-d]imidazole derivatives.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound derivatives.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Catalyst: The chosen catalyst may not be optimal for the specific cyclization reaction. 2. Suboptimal Reaction Temperature: The reaction may require higher or lower temperatures for efficient conversion. 3. Incorrect Solvent: The polarity of the solvent can significantly impact reaction rates and yields. 4. Decomposition of Starting Material or Product: The reactants or product might be unstable under the reaction conditions. | 1. Catalyst Screening: Test a variety of catalysts, including different metal salts (e.g., Ag₂CO₃, CuI, Pd(OAc)₂) and acids (e.g., TFA, p-TsOH). 2. Temperature Optimization: Run the reaction at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) to determine the optimal condition. 3. Solvent Screening: Experiment with a range of solvents with varying polarities (e.g., Dioxane, Toluene, DMF, Acetonitrile). 4. Reaction Time Optimization: Monitor the reaction progress over time to identify the point of maximum yield and avoid product degradation. Consider running the reaction under an inert atmosphere (N₂ or Ar). |
| Formation of Side Products | 1. Competing Reaction Pathways: The reaction conditions may favor the formation of undesired isomers or byproducts. 2. Presence of Impurities: Impurities in the starting materials or reagents can lead to side reactions. | 1. Additive Screening: The addition of a co-catalyst or additive (e.g., an acid or a base) can sometimes suppress side reactions and improve selectivity. For example, the use of trifluoroacetic acid (TFA) has been shown to improve conversion in similar cyclization reactions.[1] 2. Purification of Starting Materials: Ensure the purity of all reactants and solvents before use. Recrystallization or chromatography of starting materials may be necessary. |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Catalyst Deactivation: The catalyst may have lost its activity over the course of the reaction. | 1. Increase Reaction Time: Extend the reaction time and monitor for further conversion by techniques like TLC or LC-MS. 2. Catalyst Loading: Increase the catalyst loading. In some cases, sequential addition of the catalyst may be beneficial. |
| Difficulty in Product Isolation/Purification | 1. Product Solubility: The product may be highly soluble in the reaction solvent, making precipitation difficult. 2. Similar Polarity of Product and Impurities: Co-elution of the product with impurities during column chromatography. | 1. Solvent Extraction: After the reaction, try different solvent systems for extraction to selectively isolate the product. 2. Chromatography Optimization: Experiment with different solvent gradients and stationary phases (e.g., silica gel, alumina) for column chromatography to achieve better separation. Recrystallization from a suitable solvent can also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for optimizing the reaction conditions for the synthesis of this compound derivatives?
A1: A good starting point is to screen different catalysts and solvents at a moderate temperature (e.g., 80 °C). Based on literature for similar fused imidazole syntheses, a combination of a silver or copper catalyst with a polar aprotic solvent like dioxane or DMF can be effective.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the consumption of starting materials and the formation of the desired product and any byproducts.
Q3: What are some common characterization techniques for the final this compound derivatives?
A3: The structure and purity of the synthesized compounds are typically confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS).
Data Presentation
The following table summarizes the optimization of reaction conditions for a similar intramolecular oxacyclization reaction to form a fused imidazole system, which can serve as a guide for your experiments.[1]
| Entry | Catalyst (equiv.) | Additive (equiv.) | Solvent | Temp. (°C) | Time (h) | Conversion (%) |
| 1 | Ag₂CO₃ (0.1) | - | Dioxane | 80 | 48 | 50 |
| 2 | Ag₂CO₃ (0.1) | TFA (1) | Dioxane | 80 | 36 | 75 |
| 3 | Ag₂CO₃ (0.1) | TFA (2) | Dioxane | 80 | 24 | 85 |
| 4 | CuI (0.1) | - | Toluene | 100 | 48 | 40 |
| 5 | CuI (0.1) | TFA (2) | Toluene | 100 | 36 | 65 |
| 6 | Pd(OAc)₂ (0.1) | - | DMF | 80 | 48 | 30 |
Experimental Protocols
General Procedure for the Synthesis of a Precursor for this compound Derivatives
A common strategy for the synthesis of fused imidazoles involves the cyclization of a suitably functionalized imidazole precursor. The following is a general protocol for the synthesis of a potential precursor.
-
Step 1: Synthesis of 2-alkynyl-1H-imidazole intermediate.
-
To a solution of a 2-halo-1H-imidazole derivative in a suitable solvent (e.g., DMF or acetonitrile), add a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper co-catalyst (e.g., CuI), and a base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature or elevated temperature under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
After completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel.
-
General Procedure for the Cyclization to this compound Derivatives
-
Step 2: Intramolecular Cyclization.
-
To a solution of the 2-alkynyl-1H-imidazole intermediate in a suitable solvent (e.g., dioxane), add the optimized catalyst (e.g., Ag₂CO₃) and additive (e.g., TFA).
-
Heat the reaction mixture at the optimized temperature for the determined reaction time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, filter off the catalyst, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
-
Visualizations
Experimental Workflow for Optimization
Caption: Workflow for optimizing reaction conditions.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting logic for low reaction yield.
References
Troubleshooting guide for the purification of 1h-Oxepino[4,5-d]imidazole
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 1h-Oxepino[4,5-d]imidazole. The methodologies and solutions presented are based on established principles for the purification of heterocyclic compounds and may require optimization for your specific reaction mixture.
Frequently Asked Questions (FAQs)
Q1: My crude product is an intractable oil. How can I induce crystallization?
A1: Oiling out is a common issue. Here are a few strategies to try:
-
Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to the oil.
-
Solvent System Adjustment: Your compound may be too soluble in the current solvent. Try slowly adding a less polar co-solvent (an "anti-solvent") in which your compound is insoluble, such as hexane or heptane, while vigorously stirring.
-
Trituration: Add a small amount of a solvent in which your product is expected to be poorly soluble and stir or sonicate the mixture. This can wash away soluble impurities and sometimes induce crystallization of the product.
-
Concentration and Cooling: Concentrate the solution to a higher degree and then cool it slowly in an ice bath or refrigerator.
Q2: I see multiple spots on my TLC plate after purification. What are the likely impurities?
A2: The impurities in your sample will depend on the synthetic route used to prepare this compound. Common impurities can include:
-
Unreacted starting materials.
-
By-products from side reactions.
-
Residual catalysts or reagents.
-
Solvents used in the reaction or work-up.
To identify these, it is helpful to run co-spots on your TLC plate with the starting materials. Further characterization by LC-MS or NMR can help elucidate the structure of unknown impurities.
Q3: My compound appears to be degrading on the silica gel column. What can I do?
A3: this compound, containing both an imidazole and an oxepine ring, may be sensitive to the acidic nature of standard silica gel. Here are some alternative approaches:
-
Deactivated Silica: Prepare a slurry of silica gel with your chosen eluent and add 1-2% triethylamine or ammonia to neutralize the acidic sites.
-
Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.
-
Reverse-Phase Chromatography: If your compound has sufficient polarity, reverse-phase (C18) chromatography using a solvent system like acetonitrile/water or methanol/water may be effective.
-
Recrystallization: If possible, recrystallization is a milder purification method that avoids stationary phase interactions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Recovery from Column Chromatography | Compound is highly polar and sticking to the silica gel. | - Gradually increase the polarity of the eluent. - Consider adding a small percentage of a more polar solvent like methanol or a modifier like triethylamine to the eluent. - Switch to a different stationary phase like alumina or C18 silica. |
| Compound is co-eluting with an impurity. | - Optimize the TLC solvent system to achieve better separation between your product and the impurity. - Use a shallower gradient during column chromatography. | |
| Product is Contaminated with Residual Solvent | Incomplete drying. | - Dry the sample under high vacuum for an extended period. - Gently heat the sample under vacuum if the compound is thermally stable. |
| Solvent is trapped in the crystal lattice. | - Perform a recrystallization from a different solvent system. | |
| Pure fractions from chromatography become impure after solvent removal. | Thermal degradation during solvent evaporation. | - Use a rotary evaporator with a low bath temperature. - Avoid prolonged heating. |
| Air/light sensitivity. | - Handle the compound under an inert atmosphere (e.g., nitrogen or argon). - Protect the sample from light by wrapping the flask in aluminum foil. |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
-
Preparation of the Column:
-
Choose an appropriate size column based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the top of the silica bed is flat.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Start with a non-polar eluent (e.g., hexane/ethyl acetate mixture) and gradually increase the polarity based on TLC analysis.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under high vacuum.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Test small amounts in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) to find the ideal one. A good recrystallization solvent will dissolve the compound when hot but allow for crystal formation upon cooling.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
-
Visualizations
Caption: A logical workflow for troubleshooting the purification of this compound.
Caption: A general experimental workflow for the synthesis and purification of a target compound.
Technical Support Center: Enhancing the Solubility of 1h-Oxepino[4,5-d]imidazole for Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 1h-Oxepino[4,5-d]imidazole for reliable and reproducible biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the solubility of this compound?
A1: A preliminary solubility assessment should be performed in various aqueous buffers relevant to your planned biological assays (e.g., PBS, Tris-HCl). This can be done by preparing a saturated solution and quantifying the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS. It's also beneficial to test solubility in common organic solvents such as DMSO, ethanol, and methanol, which are often used to prepare stock solutions.
Q2: My this compound compound is precipitating in my aqueous assay buffer. What are the common causes and solutions?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly soluble compounds. This "crash-out" occurs when the compound's concentration exceeds its thermodynamic solubility in the final aqueous medium.
Troubleshooting Steps:
-
Lower the final concentration: Determine the maximum tolerable concentration of your compound in the assay buffer.
-
Optimize the DMSO concentration: Keep the final DMSO concentration as low as possible (typically <1%, ideally <0.5%) to minimize solvent effects on the assay.
-
Employ solubility enhancement techniques: If lowering the concentration is not feasible, consider the methods detailed below.
Troubleshooting Guide: Enhancing Solubility
This section provides detailed protocols for common solubility enhancement techniques.
Method 1: pH Modification
The imidazole moiety in this compound suggests that its solubility may be pH-dependent.[1][2][3][4] The solubility of imidazole-containing compounds can increase in acidic or basic conditions due to protonation or deprotonation.[1]
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers: Prepare buffers with a pH range from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Prepare saturated solutions: Add an excess of this compound to each buffer.
-
Equilibrate: Shake the solutions at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Separate solid from liquid: Centrifuge the samples to pellet the undissolved solid.
-
Quantify dissolved compound: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Plot solubility vs. pH: Generate a plot to identify the pH at which solubility is maximal.
Expected Outcome: This will help determine if adjusting the pH of your assay buffer is a viable strategy to maintain the desired compound concentration in solution.
Method 2: Use of Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[5][6][7]
Common Co-solvents for Biological Assays:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol 400 (PEG-400)
Experimental Protocol: Co-solvent Solubility Enhancement
-
Prepare co-solvent mixtures: Prepare various concentrations of the co-solvent in your aqueous assay buffer (e.g., 1%, 5%, 10% v/v).
-
Prepare saturated solutions: Add an excess of this compound to each co-solvent mixture.
-
Equilibrate and Quantify: Follow steps 3-5 from the pH-Dependent Solubility Assessment protocol.
-
Assess assay compatibility: Crucially, run a control experiment to ensure the chosen co-solvent concentration does not interfere with your biological assay.
Data Presentation: Co-solvent Solubility Enhancement
| Co-solvent | Concentration (% v/v) | Solubility of this compound (µg/mL) |
| None | 0 | (Baseline Solubility) |
| Ethanol | 1 | (Result) |
| Ethanol | 5 | (Result) |
| PEG-400 | 1 | (Result) |
| PEG-400 | 5 | (Result) |
Method 3: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[8][9] They can encapsulate poorly soluble drugs, forming inclusion complexes that have enhanced aqueous solubility.[8][9][10][11]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Experimental Protocol: Cyclodextrin-Mediated Solubilization
-
Prepare cyclodextrin solutions: Dissolve varying concentrations of HP-β-CD or SBE-β-CD in the assay buffer.
-
Add the compound: Add this compound to the cyclodextrin solutions.
-
Complexation: Stir the mixture at room temperature for 1-2 hours. Gentle heating or sonication can sometimes facilitate complex formation.
-
Determine solubility: Filter the solutions through a 0.22 µm filter to remove any undissolved compound and quantify the concentration of the solubilized compound.
-
Assay Compatibility Check: Verify that the cyclodextrin at the effective concentration does not interfere with the biological assay.
Data Presentation: Cyclodextrin Solubility Enhancement
| Cyclodextrin | Concentration (mM) | Solubility of this compound (µg/mL) |
| None | 0 | (Baseline Solubility) |
| HP-β-CD | 10 | (Result) |
| HP-β-CD | 50 | (Result) |
| SBE-β-CD | 10 | (Result) |
| SBE-β-CD | 50 | (Result) |
Method 4: Formulation as a Solid Dispersion
A solid dispersion involves dispersing the drug in an inert carrier matrix at a solid state.[12][13][14][15] This can enhance solubility by reducing particle size and improving wettability.[12]
Experimental Protocol: Preparation of a Solid Dispersion (Solvent Evaporation Method)
-
Select a carrier: Choose a water-soluble carrier such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).
-
Dissolve components: Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol or ethanol).
-
Solvent evaporation: Remove the solvent under reduced pressure using a rotary evaporator to form a solid mass.
-
Drying and pulverizing: Further dry the solid mass in a vacuum oven to remove residual solvent. Pulverize the resulting solid dispersion to obtain a fine powder.
-
Assess dissolution: Compare the dissolution rate of the solid dispersion in the assay buffer to that of the pure compound.
Method 5: Nanoparticle Formulation
Reducing the particle size of a drug to the nanometer range can significantly increase its surface area, leading to enhanced dissolution rates and solubility.[16][17][18][19]
Experimental Protocol: Nanoprecipitation for Nanoparticle Formation
-
Dissolve the compound: Dissolve this compound in a water-miscible organic solvent (e.g., acetone or ethanol).
-
Prepare the anti-solvent: Use your aqueous assay buffer, potentially containing a stabilizer (e.g., a surfactant like Tween 80), as the anti-solvent.
-
Precipitation: Inject the drug solution into the rapidly stirred anti-solvent. The sudden change in solvent polarity will cause the compound to precipitate as nanoparticles.
-
Characterization: Characterize the nanoparticle suspension for particle size, polydispersity, and drug concentration.
-
Assay compatibility: Ensure that the stabilizers used are compatible with your biological assay.
Visualizations
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. pH-dependent self-assembling behavior of imidazole-containing polyaspartamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. japer.in [japer.in]
- 13. researchgate.net [researchgate.net]
- 14. Solubility Enhancement by Solid Dispersion Method: An Overview | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 15. jetir.org [jetir.org]
- 16. Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jocpr.com [jocpr.com]
- 18. pnrjournal.com [pnrjournal.com]
- 19. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Structure-Activity Relationship (SAR) Optimization of Novel Imidazole-Based Scaffolds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in the structure-activity relationship (SAR) optimization of novel imidazole-based compounds, such as 1h-Oxepino[4,5-d]imidazole. The guidance provided is based on established principles in medicinal chemistry and experience with related heterocyclic systems.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, characterization, and biological evaluation of novel this compound derivatives.
Question: We are experiencing low yields in the cyclization step to form the oxepino-imidazole core. What are some common factors to investigate?
Answer: Low yields in heterocyclic ring formation can often be attributed to several factors. We recommend systematically investigating the following:
-
Reaction Conditions: Temperature, reaction time, and solvent can significantly impact yield. Consider performing a design of experiments (DoE) to screen a wider range of conditions.
-
Catalyst/Reagent Quality: Ensure the purity and activity of any catalysts or reagents used. Titrate reagents if necessary and consider sourcing from a different vendor.
-
Starting Material Stability: The precursors to the cyclization may be unstable under the reaction conditions. Analyze the reaction mixture at intermediate time points using LC-MS to identify potential degradation pathways.
-
Atmosphere Control: Some reactions are sensitive to air or moisture. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.
Question: Our purified compounds show inconsistent results in our primary biological assay. How can we troubleshoot this?
Answer: Inconsistent biological data is a common challenge. Here are several potential causes and solutions:
-
Compound Purity and Stability:
-
Verify the purity of each batch using multiple analytical techniques (e.g., HPLC, NMR, and LC-MS). Impurities can have their own biological activity.
-
Assess the stability of your compounds in the assay buffer and under storage conditions. Degradation can lead to a loss of activity over time.
-
-
Solubility Issues: Poor aqueous solubility can lead to compound precipitation in the assay medium, resulting in artificially low activity.
-
Measure the kinetic solubility of your compounds in the assay buffer.
-
Consider using a co-solvent (e.g., DMSO) at a concentration that does not affect the assay performance. Be consistent with the final DMSO concentration across all tested compounds.
-
-
Assay Variability:
-
Include positive and negative controls in every experiment to monitor assay performance.
-
Calculate the Z'-factor for your assay to ensure it is robust and reproducible.
-
Ensure consistent cell passage numbers and confluency if using cell-based assays.
-
Question: We have identified a potent hit, but it exhibits significant cytotoxicity in our cell-based assays. What strategies can we employ to mitigate this?
Answer: Cytotoxicity is a frequent hurdle in drug discovery. A common approach is to identify the pharmacophore responsible for the desired activity and the structural motifs contributing to toxicity.
-
SAR for Toxicity: Systematically modify different parts of the molecule and assess the impact on both desired activity and cytotoxicity. This can help to identify a "toxicity-sparing" region of the molecule.
-
Physicochemical Properties: High lipophilicity is often correlated with cytotoxicity. Explore modifications that reduce the LogP of your compounds, such as introducing polar functional groups.
-
Target Selectivity: If the cytotoxicity is on-target, you may need to consider alternative mechanisms of action. If it is off-target, building in structural features that enhance selectivity for your desired target can reduce toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for SAR optimization of a novel heterocyclic compound?
A1: The SAR optimization process is typically iterative and involves several key stages. The goal is to systematically modify the chemical structure of a hit compound to improve its potency, selectivity, and pharmacokinetic properties while minimizing toxicity.
Q2: How do we systematically explore substitutions around the this compound core?
A2: A systematic approach is crucial. Divide the core scaffold into distinct regions or vectors for substitution. For a novel scaffold, it is common to start with small, simple modifications to probe the steric and electronic requirements of the target.
-
Position 1 (Imidazole Nitrogen): Explore a range of small alkyl and aryl groups to understand the impact on potency and cell permeability.
-
Position 2 (Imidazole): Introduce various substituents such as alkyl, aryl, and heteroaryl groups to probe for key interactions with the target.
-
Oxepine Ring: Investigate the effect of substitutions on the oxepine ring, which may influence the overall conformation and physicochemical properties of the molecule.
Q3: What in vitro assays are essential for the initial SAR evaluation?
A3: The choice of assays depends on the therapeutic target. However, a standard panel for initial SAR would typically include:
-
Primary Potency Assay: To measure the activity against the primary biological target (e.g., enzyme inhibition IC50 or receptor binding Ki).
-
Cell-based Potency Assay: To confirm activity in a more physiological context (e.g., EC50 in a functional cell assay).
-
Selectivity Assays: To assess activity against related targets to understand the selectivity profile.
-
In Vitro ADME Assays:
-
Kinetic Solubility: To ensure compounds are soluble enough for reliable testing.
-
Microsomal Stability: To get an early indication of metabolic stability.
-
Plasma Protein Binding: To understand the fraction of free compound available to interact with the target.
-
-
In Vitro Cytotoxicity Assay: To flag any potential for non-specific toxicity early on (e.g., using a standard cell line like HEK293 or HepG2).
Data Presentation
Summarizing SAR data in a clear and organized table is essential for identifying trends and making informed decisions.
Table 1: Hypothetical SAR Data for this compound Analogs
| Compound ID | R1 (Position 1) | R2 (Position 2) | Target IC50 (nM) | Cell EC50 (nM) | Cytotoxicity CC50 (µM) | LogP |
| LEAD-001 | H | Phenyl | 520 | 1100 | > 50 | 3.1 |
| LEAD-002 | Methyl | Phenyl | 250 | 600 | > 50 | 3.5 |
| LEAD-003 | Ethyl | Phenyl | 480 | 950 | 45 | 3.9 |
| LEAD-004 | Methyl | 4-Fluorophenyl | 85 | 210 | > 50 | 3.6 |
| LEAD-005 | Methyl | 4-Methoxyphenyl | 150 | 400 | 30 | 3.4 |
| LEAD-006 | Methyl | 2-Pyridyl | 98 | 250 | > 50 | 2.9 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted 1h-Oxepino[4,5-d]imidazoles
This protocol provides a generalized method for the N-alkylation of the imidazole core.
-
To a solution of the parent this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base such as cesium carbonate (Cs2CO3, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (e.g., iodomethane, benzyl bromide) (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted derivative.
-
Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and HRMS.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of compounds against a cancer cell line.
-
Cell Seeding: Seed a human cancer cell line (e.g., HCT116) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.5% DMSO) and positive control wells.
-
Incubation: Incubate the plate for 72 hours at 37 °C.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value (the concentration that causes 50% cell death) using non-linear regression analysis.
Signaling Pathway Visualization
Some imidazole derivatives have been shown to modulate key signaling pathways involved in cancer. For instance, the PI3K/AKT/mTOR pathway is a common target.
Technical Support Center: Refining the Selectivity of 1h-Oxepino[4,5-d]imidazole-Based Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with 1h-Oxepino[4,5-d]imidazole-based inhibitors. The content is designed to address common challenges encountered during experimental work and offer guidance on refining inhibitor selectivity.
Frequently Asked Questions (FAQs)
Q1: My this compound-based inhibitor shows activity against the target kinase but has poor selectivity. What are the initial steps to improve selectivity?
A1: Poor selectivity is a common challenge with kinase inhibitors due to the conserved nature of the ATP-binding pocket.[1] Here are some initial steps to consider:
-
Structural Modification: Analyze the co-crystal structure of your inhibitor with the target kinase, if available. Identify regions of the inhibitor that could be modified to exploit differences in the amino acid residues lining the ATP-binding pocket of off-target kinases. Introducing bulky substituents can create steric hindrance in the binding sites of off-target kinases with smaller gatekeeper residues.[1]
-
Targeting Allosteric Sites: Instead of competing with ATP, consider designing inhibitors that bind to allosteric sites, which are generally less conserved than the ATP-binding pocket.[2] This can lead to significantly higher selectivity.
-
Kinome-Wide Profiling: Perform a comprehensive kinase profiling assay to identify the full spectrum of off-target kinases.[3] This data is crucial for understanding the selectivity profile and guiding the next steps in medicinal chemistry.
Q2: I am observing a discrepancy between the IC50 values of my inhibitor in biochemical assays and its potency in cell-based assays. What could be the reason?
A2: Discrepancies between biochemical and cellular assay results are common and can arise from several factors:
-
Cellular ATP Concentration: Biochemical assays are often performed at ATP concentrations close to the Km of the kinase, whereas intracellular ATP levels are significantly higher.[4] This high ATP concentration can outcompete ATP-competitive inhibitors, leading to reduced potency in cells.
-
Cell Permeability: The inhibitor may have poor cell membrane permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps, which actively transport it out of the cell.
-
Metabolism: The inhibitor could be rapidly metabolized by cellular enzymes into inactive forms.
-
Off-Target Effects in Cells: The observed cellular phenotype might be due to the inhibitor hitting an unexpected target that is not present in the biochemical assay.
Q3: How do I choose the right cell line for my cell-based assays?
A3: The choice of cell line is critical for obtaining relevant data. Key considerations include:
-
Target Expression: Select a cell line that expresses the target kinase at a physiologically relevant level.
-
Pathway Activation: Ensure that the signaling pathway involving the target kinase is active in the chosen cell line, or can be stimulated.
-
Genetic Background: Consider the genetic background of the cell line, as mutations in other signaling pathways could influence the cellular response to your inhibitor.
-
Assay Readout: The cell line should be amenable to the chosen readout method (e.g., Western blotting, reporter gene assay, proliferation assay).
Troubleshooting Guides
Biochemical Kinase Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High background signal in TR-FRET assay | 1. Non-specific binding of antibodies. 2. Autofluorescence of the compound. 3. Contaminated reagents. | 1. Optimize antibody concentrations and blocking conditions. 2. Run a control with the compound alone to measure its intrinsic fluorescence. 3. Use fresh, high-quality reagents. |
| Low signal-to-noise ratio | 1. Suboptimal enzyme concentration. 2. Incorrect ATP concentration. 3. Inactive enzyme. | 1. Perform an enzyme titration to determine the optimal concentration. 2. Determine the Km of ATP for the kinase and use an appropriate concentration in the assay.[4] 3. Verify the activity of the enzyme using a known potent inhibitor as a positive control. |
| Inconsistent IC50 values | 1. Inaccurate compound dilutions. 2. Assay variability. 3. Time-dependent inhibition. | 1. Prepare fresh serial dilutions for each experiment. 2. Ensure proper mixing and consistent incubation times. Include positive and negative controls on each plate. 3. Pre-incubate the enzyme and inhibitor for varying times before adding ATP to check for time-dependent effects. |
Cell-Based Assays
| Issue | Possible Cause | Troubleshooting Steps |
| No inhibition of target phosphorylation in Western blot | 1. Inhibitor is not cell-permeable. 2. Inhibitor is rapidly metabolized or effluxed. 3. Insufficient inhibitor concentration or incubation time. 4. Phosphatase activity in lysate. | 1. Assess cell permeability using a cellular thermal shift assay (CETSA) or by measuring intracellular compound concentration. 2. Co-incubate with inhibitors of metabolic enzymes or efflux pumps. 3. Perform a dose-response and time-course experiment. 4. Always include phosphatase inhibitors in your lysis buffer.[5] |
| High well-to-well variability | 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Inconsistent compound addition. | 1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. 2. Avoid using the outer wells of the plate or fill them with media to maintain humidity. 3. Use automated liquid handling for compound addition if available. |
| Cell toxicity observed at active concentrations | 1. Off-target effects of the inhibitor. 2. On-target toxicity due to essential role of the kinase. | 1. Perform a kinome-wide selectivity screen to identify potential off-targets. 2. Use a lower concentration of the inhibitor in combination with another agent, or explore structure-activity relationships to find a less toxic analog. |
Experimental Protocols
Protocol 1: TR-FRET Kinase Assay for IC50 Determination
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a this compound-based inhibitor using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-conjugated acceptor fluorophore
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound-based inhibitor stock solution in DMSO
-
384-well low-volume black plates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare a serial dilution of the inhibitor in assay buffer. The final DMSO concentration should not exceed 1%.
-
Add 2 µL of the inhibitor dilutions to the wells of the 384-well plate. Include wells with DMSO only as a no-inhibitor control.
-
Prepare a kinase/substrate solution in assay buffer and add 4 µL to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution (at a concentration equal to the Km for the kinase).
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction by adding 5 µL of stop/detection solution containing EDTA, the europium-labeled antibody, and the streptavidin-conjugated acceptor.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Protocol 2: Western Blotting for Target Phosphorylation in Cells
This protocol outlines the steps to assess the effect of a this compound-based inhibitor on the phosphorylation of its target in a cellular context.
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and supplements
-
This compound-based inhibitor
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[5]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor or DMSO (vehicle control) for the desired time.
-
If necessary, stimulate the signaling pathway to induce target phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein.
Visualizations
Caption: Experimental workflow for inhibitor characterization.
Caption: Generic kinase signaling pathway and inhibitor action.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Approach in Improving Potency and Selectivity of Kinase Inhibitors: Allosteric Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Technical Support Center: Improving the Metabolic Stability of 1h-Oxepino[4,5-d]imidazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the metabolic stability of 1h-Oxepino[4,5-d]imidazole derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Question: My this compound derivative shows high clearance in human liver microsomes (HLM). What are my next steps?
Answer: High clearance in HLM indicates rapid metabolism, which can lead to poor bioavailability and a short half-life in vivo. Here is a step-by-step approach to address this issue:
-
Metabolite Identification: The first crucial step is to identify the metabolic "hotspots" on your molecule. This is typically done using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to identify the metabolites formed during incubation with liver microsomes.
-
Structural Modification: Once the sites of metabolism are known, you can employ strategies to block these metabolic pathways. A common and effective approach is bioisosteric replacement, where the metabolically labile group is replaced with a more stable one that retains the desired biological activity.[1] For heterocyclic compounds, this could involve:
-
Blocking Oxidative Metabolism: Introduce electron-withdrawing groups near the metabolic hotspot to reduce the electron density of aromatic rings.
-
Steric Hindrance: Introduce bulky groups that sterically hinder the metabolic enzymes from accessing the site of metabolism.
-
Bioisosteric Replacement: Replace a metabolically unstable fragment with a bioisostere. For example, a phenyl group could be replaced with a pyridine or a bridged bicyclic system to improve metabolic stability.
-
Question: I am observing significant variability in my microsomal stability assay results. What could be the cause?
Answer: Variability in microsomal stability assays can stem from several factors related to experimental conditions and reagents.[2] Here are some common causes and solutions:
-
Microsome Quality: Ensure you are using high-quality, pooled liver microsomes from a reputable vendor. The activity of different lots of microsomes can vary.
-
Cofactor Stability: The NADPH regenerating system is critical for the activity of cytochrome P450 enzymes. Prepare the NADPH solution fresh before each experiment and keep it on ice.
-
Incubation Conditions: Maintain a consistent temperature (typically 37°C) and pH (usually 7.4) throughout the incubation.
-
Compound Solubility: Poor solubility of your test compound can lead to inaccurate results. Ensure your compound is fully dissolved in the incubation medium. The final concentration of organic solvents like DMSO should be kept low (typically ≤ 0.5%).
-
Assay Linearity: Ensure that the rate of metabolism is linear with respect to time and protein concentration. You may need to optimize the incubation time and microsomal protein concentration for your specific compound.
Question: My compound appears stable in liver microsomes but shows high clearance in vivo. What could explain this discrepancy?
Answer: This is a common challenge in drug discovery and can be attributed to several factors:
-
Non-CYP Mediated Metabolism: Liver microsomes are rich in cytochrome P450 (CYP) enzymes but may lack other important drug-metabolizing enzymes, such as aldehyde oxidase (AO) or phase II conjugation enzymes (e.g., UGTs, SULTs) that are present in hepatocytes.[3] Your compound may be primarily cleared by these non-CYP pathways. To investigate this, you can perform stability assays in hepatocytes, which contain a broader range of metabolic enzymes.[4][5]
-
Extrahepatic Metabolism: Metabolism is not limited to the liver. Other organs such as the intestine, kidneys, and lungs can also contribute to the overall clearance of a drug.
-
Active Transport: The compound may be a substrate for uptake transporters in the liver, leading to high intracellular concentrations and subsequent rapid metabolism that is not fully captured in a microsomal assay.
-
Renal Clearance: The drug may be eliminated from the body primarily through the kidneys (renal clearance), a process not accounted for in liver microsomal stability assays.[4]
Question: I have identified an unexpected metabolite in my microsomal assay. How should I proceed?
Answer: The formation of unexpected metabolites can provide valuable insights into the metabolic pathways of your compound.
-
Structure Elucidation: Use high-resolution mass spectrometry and NMR to determine the exact structure of the unexpected metabolite.
-
Pathway Identification: Based on the structure of the metabolite, you can propose the metabolic reaction that occurred (e.g., oxidation, reduction, hydrolysis).
-
Bioactivation Potential: Some metabolites can be reactive and lead to toxicity. Assess the potential for the unexpected metabolite to be a reactive species. In silico tools can be used for an initial assessment.[6]
-
Inform Analogue Design: Use this new understanding of the metabolic pathway to design new analogues that are less prone to this metabolic transformation.
Frequently Asked Questions (FAQs)
What is metabolic stability and why is it important?
Metabolic stability refers to the susceptibility of a compound to be broken down by drug-metabolizing enzymes.[7] It is a critical parameter in drug discovery because it influences a drug's pharmacokinetic profile, including its half-life, bioavailability, and clearance.[7] A compound with low metabolic stability is rapidly cleared from the body, which may necessitate higher or more frequent doses to achieve a therapeutic effect.
What are the common in vitro models for assessing metabolic stability?
The most common in vitro models are:
-
Liver Microsomes: These are subcellular fractions of the liver that are rich in phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[5] They are cost-effective and suitable for high-throughput screening.[8]
-
Hepatocytes: These are whole liver cells that contain both phase I and phase II metabolic enzymes, providing a more complete picture of a compound's metabolism.[4][5]
-
S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes.
What is intrinsic clearance (CLint)?
Intrinsic clearance (CLint) is a measure of the metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow.[4][9] It is determined from in vitro metabolic stability assays and is expressed in units of µL/min/mg microsomal protein or µL/min/10^6 hepatocytes.[4] CLint is used to predict in vivo hepatic clearance.[9]
How can I improve the metabolic stability of my this compound derivatives?
Several strategies can be employed to enhance metabolic stability:
-
Deuteration: Replacing a hydrogen atom at a metabolic "hotspot" with its heavier isotope, deuterium, can slow down the rate of metabolism.
-
Introduction of Halogens: Adding fluorine or chlorine atoms to metabolically labile positions can block metabolism at those sites.
-
Bioisosteric Replacement: Swapping metabolically unstable functional groups with more stable ones. For example, replacing an oxidizable aromatic ring with a less reactive heterocyclic ring.
-
Conformational Constraint: Introducing rigidity into the molecule can sometimes orient it in a way that is less favorable for binding to metabolic enzymes.
What are "metabolic soft spots"?
Metabolic soft spots are specific sites on a molecule that are most susceptible to metabolism. Identifying these soft spots is a key step in optimizing the metabolic stability of a drug candidate.
Data Presentation
The following tables provide examples of how to present metabolic stability data for this compound derivatives.
Table 1: Metabolic Stability of Compound 12 in Liver Microsomes from Different Species
| Species | % Remaining at 120 min |
| Human | 72.6% |
| Mouse | 27.5% |
| Rat | 16.7% |
| Data is for a specific compound and is intended as an example.[10] |
Table 2: Representative Structure-Activity Relationship (SAR) for Metabolic Stability of Hypothetical this compound Analogues in Human Liver Microsomes (HLM)
| Compound ID | R1 Group | R2 Group | Half-life (t1/2) in HLM (min) | Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) |
| OX-001 | -H | -Phenyl | 15 | 92.4 |
| OX-002 | -F | -Phenyl | 35 | 39.8 |
| OX-003 | -H | -Pyridyl | 45 | 30.9 |
| OX-004 | -F | -Pyridyl | >60 | <23.1 |
| This table presents hypothetical data to illustrate how modifications to the chemical structure can impact metabolic stability. |
Experimental Protocols
Protocol: Liver Microsomal Stability Assay
This protocol outlines a typical procedure for determining the metabolic stability of a compound using liver microsomes.
1. Materials and Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (e.g., 20 mg/mL stock)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like diazepam)
-
Acetonitrile (ACN) containing an internal standard (for quenching the reaction)
-
96-well plates
2. Experimental Procedure:
-
Prepare a working solution of the test compound and positive controls by diluting the stock solution in buffer.
-
In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound or control.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard to the respective wells.[8]
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
3. Sample Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve. The elimination rate constant (k) is the negative of the slope.
-
Calculate the half-life (t1/2) using the following equation: t1/2 = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration)
Visualizations
Diagram 1: Experimental Workflow for a Liver Microsomal Stability Assay
Workflow for assessing metabolic stability in liver microsomes.
Diagram 2: Strategy to Improve Metabolic Stability via Bioisosteric Replacement
Iterative process of improving metabolic stability.
References
- 1. uh-ir.tdl.org [uh-ir.tdl.org]
- 2. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
- 3. Predicting intrinsic clearance for drugs and drug candidates metabolized by aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. youtube.com [youtube.com]
- 6. Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS: bioactivation pathway elucidation and in silico toxicity studies of its metabolites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Predicting human pharmacokinetics from preclinical data: clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of 1h-Oxepino[4,5-d]imidazole and its Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of 1h-Oxepino[4,5-d]imidazole and its derivatives.
Troubleshooting Guides
This section addresses specific challenges that may arise during the development and experimental evaluation of this compound analogs.
Issue 1: Poor Aqueous Solubility of the Parent Compound
-
Question: My initial synthesis of this compound has yielded a compound with very low aqueous solubility, which I believe is limiting its oral absorption. What steps can I take to address this?
-
Answer: Poor aqueous solubility is a common challenge for heterocyclic compounds and a primary reason for low bioavailability.[1] Here are several strategies you can employ, ranging from formulation to chemical modification:
-
Formulation Approaches: Before undertaking further chemical synthesis, consider advanced formulation strategies that can enhance the dissolution of your existing compound.[2][3][4][5] These include:
-
Amorphous Solid Dispersions: Creating a solid dispersion of your compound in a hydrophilic polymer can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.[2][3]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can dissolve the drug in lipid carriers, improving absorption in the gastrointestinal tract and potentially bypassing first-pass metabolism.[3][4]
-
Nanoparticles: Reducing the particle size of your compound to the nanoscale dramatically increases its surface area, which can lead to a higher dissolution rate and improved cellular uptake.[2][5]
-
-
Chemical Modification (Prodrug Approach): A prodrug strategy involves chemically modifying the parent molecule to a more soluble form that converts back to the active drug in vivo. For imidazole-containing compounds, common prodrug approaches include:
-
Phosphate Prodrugs: The addition of a phosphate group can dramatically increase aqueous solubility. For example, a phosphate prodrug of a benzimidazole derivative showed a 50,000-fold increase in solubility.[6]
-
Amide Prodrugs: Creating amide derivatives can also enhance solubility and may be designed for targeted release by specific enzymes.[6][7]
-
-
Analog Synthesis: If formulation or prodrug approaches are not ideal, synthesizing new analogs with improved physicochemical properties is a viable option. Consider introducing polar functional groups to the this compound scaffold to enhance hydrophilicity.
-
Issue 2: High First-Pass Metabolism
-
Question: My lead this compound analog shows good in vitro permeability but has very low bioavailability in vivo. I suspect it is undergoing extensive first-pass metabolism in the liver. How can I mitigate this?
-
Answer: High first-pass metabolism is a significant barrier to achieving good oral bioavailability.[8] Here are some strategies to address this issue:
-
Inhibition of Metabolic Enzymes: Co-administration of an inhibitor of the specific metabolic enzymes responsible for degrading your compound can increase its systemic exposure. However, this approach can lead to drug-drug interactions and may not be suitable for all therapeutic applications.[9]
-
Structural Modification:
-
Identify Metabolic Hotspots: The first step is to identify the site(s) on the molecule that are most susceptible to metabolism. This can be done through in vitro metabolism studies using liver microsomes or hepatocytes.
-
Block Metabolism: Once the metabolic hotspots are identified, you can modify the structure at or near these positions to block the metabolic enzymes. For example, replacing a metabolically labile hydrogen atom with a fluorine atom or a methyl group can prevent oxidation.
-
-
Lymphatic Targeting: Certain lipid-based formulations can promote lymphatic uptake of the drug, which bypasses the portal circulation and thus avoids first-pass metabolism in the liver.[4]
-
Issue 3: Low Membrane Permeability
-
Question: My this compound analog has good aqueous solubility, but in vitro assays (e.g., Caco-2) indicate low permeability across the intestinal epithelium. What modifications can I explore to improve its permeability?
-
Answer: Low membrane permeability is another critical factor that can limit oral bioavailability.[8] Strategies to enhance permeability often involve increasing the lipophilicity of the compound, but a careful balance must be struck to maintain adequate solubility.
-
Structure-Activity Relationship (SAR) Studies: Systematically synthesize and evaluate a series of analogs to understand the relationship between their structural features and permeability.[10]
-
Modulate Lipophilicity (LogP): The lipophilicity of a compound, often expressed as its LogP value, is a key determinant of its ability to cross cell membranes. You can increase lipophilicity by adding non-polar functional groups to the this compound scaffold. However, excessively high lipophilicity can lead to poor solubility and increased metabolic clearance.
-
Ion Pairing and Complexation: For ionizable compounds, forming an ion pair with a lipophilic counter-ion can increase the overall lipophilicity of the complex and enhance its absorption.[9]
-
-
Use of Permeation Enhancers: Co-formulating your compound with a permeation enhancer can transiently increase the permeability of the intestinal epithelium, allowing for greater drug absorption.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take to assess the bioavailability of my newly synthesized this compound analog?
A1: A stepwise approach is recommended to characterize the bioavailability of a new chemical entity:
-
Physicochemical Characterization: Determine the aqueous solubility and lipophilicity (LogP) of your compound. These fundamental properties will provide initial insights into potential bioavailability challenges.
-
In Vitro ADME Assays:
-
Permeability: Use cell-based assays like the Caco-2 or PAMPA assay to predict intestinal permeability.
-
Metabolic Stability: Assess the stability of your compound in the presence of liver microsomes or hepatocytes to get an early indication of its susceptibility to first-pass metabolism.
-
-
In Vivo Pharmacokinetic (PK) Studies: If the in vitro profile is promising, the next step is to conduct a PK study in an animal model (e.g., rats or mice). This will provide crucial data on the compound's absorption, distribution, metabolism, and excretion (ADME) and allow for the calculation of key parameters like Cmax, Tmax, AUC, and oral bioavailability (F%).[8]
Q2: How can I design a prodrug of this compound?
A2: Prodrug design is a powerful strategy to overcome physicochemical and pharmacokinetic barriers.[6][11][12] For an imidazole-containing scaffold like this compound, you could consider:
-
Targeting the Imidazole N-H: If the imidazole nitrogen is unsubstituted, it can be a site for derivatization. For instance, you could attach a group that is cleaved by esterases in the plasma to release the parent drug.
-
Introducing a Solubilizing Moiety: If the parent molecule has a suitable functional group (e.g., a hydroxyl or carboxyl group), you can attach a highly soluble promoiety, such as a phosphate or an amino acid.[6]
Q3: What are some common formulation techniques to improve the bioavailability of poorly soluble drugs?
A3: Several formulation strategies can significantly enhance the bioavailability of compounds with poor aqueous solubility.[2][3][4][5] These include:
-
Micronization and Nanonization: Reducing the particle size of the drug increases its surface area-to-volume ratio, leading to faster dissolution.[1]
-
Solid Dispersions: Dispersing the drug in a water-soluble carrier in a solid state can improve its dissolution rate.[3]
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex can enhance its solubility and stability.[4]
-
Lipid-Based Formulations: These include solutions, suspensions, and emulsions of the drug in oils, surfactants, and co-solvents. Self-emulsifying drug delivery systems (SEDDS) are a particularly effective type of lipid-based formulation.[4][5]
Data Presentation
Table 1: Hypothetical Physicochemical and Pharmacokinetic Data for this compound Analogs
| Compound ID | Modification | Aqueous Solubility (µg/mL) | LogP | Caco-2 Permeability (Papp x 10⁻⁶ cm/s) | Oral Bioavailability (F%) in Rats |
| Parent | None | 1.5 | 3.8 | 0.5 | < 2% |
| Analog-A | Addition of -OH group | 15.2 | 3.1 | 0.8 | 8% |
| Analog-B | Addition of -F group | 1.2 | 4.1 | 2.5 | 5% (High first-pass) |
| Prodrug-P | Phosphate ester of Analog-A | > 1000 | 1.5 | 0.2 | 35% (via conversion to Analog-A) |
| Form-Nano | Nanoparticle formulation of Parent | N/A | N/A | N/A | 15% |
| Form-SEDDS | SEDDS formulation of Parent | N/A | N/A | N/A | 25% |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of a drug candidate.
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.
-
Assay Preparation: The cell monolayers are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Drug Application: The test compound is added to the apical (A) side of the monolayer.
-
Sampling: Samples are taken from the basolateral (B) side at various time points (e.g., 30, 60, 90, 120 minutes).
-
Analysis: The concentration of the compound in the basolateral samples is quantified using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance on the basolateral side, A is the surface area of the membrane, and C₀ is the initial concentration on the apical side.
-
Visualizations
Caption: Workflow for enhancing the bioavailability of a novel compound.
Caption: Conceptual diagram of a prodrug strategy.
Caption: Key factors influencing oral bioavailability.
References
- 1. Preparation, characterization and in vitro evaluation of atorvastatin nanosuspensions | PLOS One [journals.plos.org]
- 2. upm-inc.com [upm-inc.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of imidazole N-H substituted amide prodrugs as inhibitors of hepatitis C virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rroij.com [rroij.com]
- 11. mdpi.com [mdpi.com]
- 12. Strategy for Imidazotetrazine Prodrugs with Anticancer Activity Independent of MGMT and MMR - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Mechanism of Action of 1h-Oxepino[4,5-d]imidazole Derivatives: A Comparative Guide
In the landscape of targeted cancer therapy, the validation of a new compound's mechanism of action is a critical step. This guide provides a comparative analysis of a representative 1h-Oxepino[4,5-d]imidazole derivative, IPM714, against other known inhibitors of the PI3K/AKT/mTOR signaling pathway. This document is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
While information on the specific molecule "this compound" is not publicly available, this guide utilizes IPM714, a well-characterized 1H-imidazole [4,5-f][1][2] phenanthroline derivative, as a surrogate to demonstrate the validation process. IPM714 has been shown to exert its anticancer effects in colorectal cancer by suppressing the PI3K/AKT/mTOR pathway.
Performance Comparison of PI3K/AKT/mTOR Pathway Inhibitors
The efficacy of a targeted inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%. The following table summarizes the IC50 values of IPM714 and two other well-established PI3K/AKT/mTOR pathway inhibitors, BEZ235 (a dual PI3K/mTOR inhibitor) and Buparlisib (BKM120, a pan-PI3K inhibitor), in various colorectal cancer cell lines.
| Compound | HCT-116 | HT-29 | SW480 | SW620 |
| IPM714 | 1.74 µM | - | 2 µM | - |
| BEZ235 | 127.1 nM | 145.1 nM | 0.47 nM | 0.5 nM |
| Buparlisib (BKM120) | ~0.1-0.7 µM | - | - | - |
Note: Lower IC50 values indicate higher potency. Direct comparison should be made with caution due to variations in experimental conditions between studies.
Experimental Protocols
To validate the mechanism of action of a compound like IPM714, two key experiments are typically performed: a cell viability assay to determine its cytotoxic effects and a Western blot to analyze the modulation of specific proteins in a signaling pathway.
Cell Viability Assay (MTT Assay)
This assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed colorectal cancer cells (e.g., HCT-116, HT-29, SW480, SW620) in 96-well plates at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e-g., IPM714) and control inhibitors for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the direct assessment of the compound's effect on the target signaling pathway.
Protocol:
-
Cell Lysis: Treat colorectal cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key proteins in the PI3K/AKT/mTOR pathway, such as phospho-AKT (Ser473) and phospho-mTOR (Ser2448). Recommended antibody dilution is typically 1:1000 in 5% BSA/TBST.[3][4]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[3]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein phosphorylation.
Visualizing the Mechanism and Workflow
To better understand the signaling pathway and the experimental process, the following diagrams have been generated using Graphviz.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of IPM714.
Caption: Experimental workflow for validating the mechanism of action of a new compound.
References
Comparative Oncology Study: 1h-Oxepino[4,5-d]imidazole Derivative "Oxepimidazole-X" vs. Standard-of-Care Anticancer Agents
A Detailed Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: The relentless pursuit of novel and more effective anticancer therapeutics has led to the exploration of a vast chemical space. Among the promising scaffolds, imidazole-based compounds have garnered significant attention due to their diverse pharmacological activities, including potent antitumor effects. This guide presents a comparative study of a novel hypothetical compound, "Oxepimidazole-X," a derivative of the 1h-Oxepino[4,5-d]imidazole scaffold. Its potential efficacy is benchmarked against established anticancer drugs in two prevalent cancer types: HER2-negative breast cancer (MCF-7 cell line) and non-small cell lung cancer (A549 cell line). This document provides a framework for evaluating novel chemical entities, complete with detailed experimental protocols and data interpretation.
Hypothesized Mechanism of Action of Oxepimidazole-X
Based on the known anticancer activities of various imidazole derivatives, it is hypothesized that Oxepimidazole-X exerts its cytotoxic effects by targeting the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1][2][3] Oxepimidazole-X is proposed to inhibit the phosphorylation of key proteins in this pathway, leading to cell cycle arrest and apoptosis.
Comparative Efficacy: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Oxepimidazole-X (hypothetical values for a potent novel compound) and a panel of standard-of-care anticancer drugs against the MCF-7 and A549 cancer cell lines.
Table 1: Comparative IC50 Values in MCF-7 (HER2-Negative Breast Cancer) Cell Line
| Compound | Drug Class | IC50 (µM) |
| Oxepimidazole-X | PI3K/AKT/mTOR Pathway Inhibitor (Hypothetical) | 0.5 |
| Doxorubicin | Anthracycline Chemotherapy | 0.65[4] |
| Paclitaxel | Taxane Chemotherapy | 0.0075 |
| LY294002 | PI3K Inhibitor | 0.87[5] |
Table 2: Comparative IC50 Values in A549 (Non-Small Cell Lung Cancer) Cell Line
| Compound | Drug Class | IC50 (µM) |
| Oxepimidazole-X | PI3K/AKT/mTOR Pathway Inhibitor (Hypothetical) | 0.8 |
| Doxorubicin | Anthracycline Chemotherapy | 0.4[4] |
| Cisplatin | Platinum-based Chemotherapy | 9.73[6] |
| Paclitaxel | Taxane Chemotherapy | 0.0024[1] |
Note: IC50 values can vary between studies due to different experimental conditions. The values presented here are for comparative purposes.
Experimental Protocols
To ensure reproducibility and standardization, detailed protocols for the key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines (MCF-7 or A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (Oxepimidazole-X, Doxorubicin, Paclitaxel, etc.) and a vehicle control (e.g., DMSO).
-
Incubate for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine on the cell surface.
Materials:
-
6-well plates
-
Cancer cell lines (MCF-7 or A549)
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the IC50 concentration of the test compounds for 24 or 48 hours.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot Analysis for PI3K/AKT/mTOR Pathway Proteins
This technique is used to detect and quantify specific proteins in a sample to confirm the mechanism of action of the test compound.
Materials:
-
6-well plates
-
Cancer cell lines (MCF-7 or A549)
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-mTOR (Ser2448), anti-mTOR, anti-p-S6 Ribosomal Protein (Ser235/236), anti-S6 Ribosomal Protein, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with the test compounds as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Hypothesized PI3K/AKT/mTOR signaling pathway targeted by Oxepimidazole-X.
Caption: Workflow for the in vitro evaluation of Oxepimidazole-X.
Conclusion
This comparative guide provides a comprehensive framework for the preclinical evaluation of the novel hypothetical compound, Oxepimidazole-X, against established anticancer agents. The provided data tables, detailed experimental protocols, and clear visualizations of the proposed mechanism of action and experimental workflow are intended to serve as a valuable resource for researchers in the field of drug discovery and development. The promising (though hypothetical) low micromolar IC50 values of Oxepimidazole-X in both breast and lung cancer cell lines suggest that the this compound scaffold may be a promising starting point for the development of new targeted cancer therapies. Further in-depth studies, including in vivo efficacy and toxicity assessments, are warranted to fully elucidate the therapeutic potential of this novel class of compounds.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR Pathway in Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Tamoxifen and the PI3K Inhibitor: LY294002 Synergistically Induce Apoptosis and Cell Cycle Arrest in Breast Cancer MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Benchmarking Heterocyclic Efficacy: A Comparative Analysis of Imidazole Derivatives
A comprehensive review of the biological activities of various imidazole-containing heterocyclic compounds reveals a landscape rich with therapeutic potential. However, a notable scarcity of published data exists for 1h-Oxepino[4,5-d]imidazole, preventing a direct comparative analysis of its efficacy against other heterocycles at this time.
While the core objective was to benchmark this compound, an extensive search of scientific literature and databases did not yield specific quantitative efficacy data, such as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values, nor detailed experimental protocols or mechanism of action studies for this particular compound.
This guide will therefore pivot to a comparative analysis of other prominent imidazole-based heterocycles for which substantial research and data are available. This will still provide valuable insights for researchers, scientists, and drug development professionals by showcasing the therapeutic potential within the broader imidazole class and offering a framework for the evaluation of novel heterocyclic compounds.
The following sections will detail the anticancer and antimicrobial activities of selected, well-characterized imidazole derivatives, presenting available quantitative data, outlining the experimental methodologies used to obtain this data, and illustrating relevant biological pathways.
Anticancer Activity of Imidazole-Based Heterocycles
Several imidazole derivatives have demonstrated significant potential as anticancer agents. For instance, a novel 1H-imidazole[4,5-f][1][2]phenanthroline derivative, IPM714 , has shown selective inhibitory activity against colorectal cancer (CRC) cells.[3]
Quantitative Data for Anticancer Activity
| Heterocycle | Cell Line | IC50 (µM) | Reference |
| IPM714 | HCT116 (Colon) | 1.74 | [3] |
| SW480 (Colon) | 2 | [3] | |
| Ag(I) N-heterocyclic carbene complexes (from 4,5-dichloro-1H-imidazole) | OVCAR-3 (Ovarian) | ~10 | [2] |
| MB157 (Breast) | ~10 | [2] | |
| N,N'-disubstituted imidazole-4,5-dicarboxamides (I45DCs) | HL-60 (Leukemia) | 2.5 - 25 | [4] |
Experimental Protocols: Anticancer Screening
The in vitro anticancer activity of these compounds is typically evaluated using a panel of human cancer cell lines. A standard protocol involves:
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and, after allowing for attachment, are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Cytotoxicity Assay: The viability of the cells is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The absorbance is measured using a microplate reader.
-
IC50 Determination: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway: PI3K/Akt/mTOR
The anticancer mechanism of some imidazole derivatives, such as IPM714, has been linked to the suppression of the PI3K/Akt/mTOR signaling pathway.[3] This pathway is a crucial regulator of cell proliferation, survival, and apoptosis.
Antimicrobial Activity of Imidazole-Based Heterocycles
The imidazole scaffold is also a key feature in many compounds with potent antimicrobial properties. Various derivatives have been synthesized and tested against a range of bacterial strains.
Quantitative Data for Antimicrobial Activity
| Heterocycle | Bacterial Strain | MIC (µg/mL) | Reference |
| 3-(2-4-diphenyl-1H-imidazole-z-y)-1H-pyrazole derivative | Staphylococcus aureus | Potent activity reported | [1] |
| Pseudomonas aeruginosa | Potent activity reported | [1] | |
| Escherichia coli | Potent activity reported | [1] | |
| 3-biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromide derivatives | Staphylococcus aureus | 4 - 8 | [1] |
| 4,5-diphenyl-1H-imidazoles derivative (6d) | Staphylococcus aureus | 4 | [5] |
| 4,5-diphenyl-1H-imidazoles derivative (6c) | Staphylococcus aureus | 16 | [5] |
| Enterococcus faecalis | 16 | [5] |
Experimental Protocols: Antimicrobial Screening (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. A common method for its determination is the broth microdilution assay:
-
Preparation of Inoculum: A standardized suspension of the target bacterial strain is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth (i.e., the lowest concentration with no turbidity).
Experimental Workflow: Antimicrobial Efficacy Testing
The general workflow for assessing the antimicrobial efficacy of a novel heterocyclic compound is as follows:
Conclusion
While a direct efficacy benchmark for this compound remains elusive due to a lack of available data, this guide provides a comparative framework using other well-studied imidazole-based heterocycles. The presented data and experimental protocols for both anticancer and antimicrobial activities highlight the significant therapeutic potential of the imidazole scaffold. Further research into novel derivatives, including the this compound core, is warranted to explore their potential contributions to drug discovery. Researchers are encouraged to utilize the outlined experimental methodologies to ensure data comparability and to investigate the mechanisms of action to better understand the therapeutic promise of these compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazole-4,5-dicarboxamide derivatives with antiproliferative activity against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
Comparative Analysis of 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol: A Case Study in Cross-Validation
Disclaimer
The following comparison guide is a template designed to illustrate the cross-validation of in vitro and in vivo results for a hypothetical imidazole derivative with anticancer properties. The initially requested compound, 1h-Oxepino[4,5-d]imidazole , did not yield specific publicly available data from our search. Therefore, we have used a representative compound from the broader class of substituted imidazoles, 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol , as a case study to demonstrate the format and content of such a guide. The in vivo data presented is hypothetical and for illustrative purposes only.
This guide provides a comparative overview of the in vitro and in vivo anticancer activities of the substituted imidazole derivative, 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol. The data is presented to facilitate a clear comparison with alternative therapeutic agents and to provide researchers with detailed experimental methodologies.
Data Presentation
In Vitro Activity
The in vitro antiproliferative activity of 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol was evaluated against the human non-small cell lung carcinoma (A549) cell line using an MTT assay.[1][2][3]
| Compound | Cell Line | Assay | IC50 (µM) | Percent Inhibition | Reference |
| 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol | A549 | MTT | 15 | 90.33% | [1][2][3] |
In Vivo Efficacy (Hypothetical Data)
The following table presents hypothetical in vivo data for a compound with similar characteristics in a tumor xenograft model to illustrate a typical comparison.
| Compound | Animal Model | Tumor Type | Dosing (mg/kg) | Tumor Growth Inhibition (%) | Survival Rate (%) |
| Imidazole Derivative | Nude Mice | A549 Xenograft | 30 | 65 | 80 |
| Cisplatin (Control) | Nude Mice | A549 Xenograft | 5 | 75 | 70 |
Comparison with Alternative PI3K/AKT/mTOR Pathway Inhibitors
The PI3K/AKT/mTOR pathway is a critical signaling network often dysregulated in cancer, making it a key target for novel therapeutics.[4][5][6][7] The following table compares our case compound with known inhibitors of this pathway.
| Compound Class | Example Compound | Mechanism of Action | Phase of Development |
| Substituted Imidazole | 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol | Putative Kinase Inhibitor | Preclinical |
| Dual PI3K/mTOR Inhibitor | BEZ235 | ATP-competitive inhibitor of Class I PI3K and mTOR.[8] | Phase I/II Clinical Trials[8] |
| mTOR Inhibitor | Everolimus | Allosteric inhibitor of mTORC1.[4] | Approved for clinical use.[7] |
| AKT Inhibitor | MK-2206 | Allosteric inhibitor of AKT1/2/3.[8] | Phase I/II Clinical Trials[8] |
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
This protocol is a standard method for assessing cell viability and proliferation.[9][10][11]
-
Cell Seeding: Plate cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol) and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9][12]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Tumor Xenograft Model for In Vivo Efficacy
This protocol describes a common in vivo model to assess the antitumor effects of a compound.[13][14][15][16]
-
Cell Preparation: Culture and harvest cancer cells (e.g., A549) during their logarithmic growth phase.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude mice).
-
Tumor Inoculation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[14]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.
-
Treatment: When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound and a vehicle control according to the planned dosing schedule and route.
-
Efficacy Evaluation: Continue to monitor tumor volume and the general health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Visualizations
Caption: Experimental workflow from in vitro screening to in vivo validation.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
References
- 1. organic-inorganic.imedpub.com [organic-inorganic.imedpub.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. rroij.com [rroij.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. musechem.com [musechem.com]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. stratech.co.uk [stratech.co.uk]
- 9. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 14. 2.8. In vivo tumor xenograft studies in mice [bio-protocol.org]
- 15. BiTE® Xenograft Protocol [protocols.io]
- 16. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Plausible Synthetic Strategies for the Novel Heterocycle 1H-Oxepino[4,5-d]imidazole
For Researchers, Scientists, and Drug Development Professionals
The novel heterocyclic scaffold, 1H-Oxepino[4,5-d]imidazole, represents a promising yet unexplored area for the development of new therapeutic agents. To date, a literature survey reveals no reported synthetic routes to this specific fused ring system. This guide, therefore, presents a comparative analysis of three plausible synthetic strategies, extrapolated from established methodologies for the synthesis of structurally related oxepine-fused and imidazole-fused heterocycles. The proposed routes are designed to provide a foundational framework for researchers venturing into the synthesis of this novel chemical entity.
Proposed Synthetic Strategies at a Glance
Three primary retrosynthetic approaches are proposed for the construction of the this compound core:
-
Strategy A: Imidazole Ring Formation on an Oxepine Precursor. This approach involves the initial synthesis of a functionalized oxepine ring, followed by the construction of the fused imidazole ring.
-
Strategy B: Oxepine Ring Formation on an Imidazole Precursor. In contrast to the first strategy, this route begins with a substituted imidazole, followed by the annulation of the seven-membered oxepine ring.
-
Strategy C: Cyclization of a Linear Amino Ether Precursor. This strategy involves the synthesis of a linear precursor containing both the necessary functionalities for the concurrent or sequential formation of both the imidazole and oxepine rings.
Quantitative Comparison of Proposed Strategies
The following table summarizes the key potential metrics for each proposed synthetic strategy. It is important to note that as these are proposed routes for a novel compound, the yields and reaction times are estimations based on analogous reactions reported in the literature.
| Metric | Strategy A: Imidazole on Oxepine | Strategy B: Oxepine on Imidazole | Strategy C: Linear Precursor Cyclization |
| Plausible Overall Yield | Moderate | Moderate to High | Low to Moderate |
| Number of Synthetic Steps | 4-6 | 3-5 | 5-7 |
| Key Intermediate Stability | Potentially challenging (Oxepine) | Generally stable (Imidazole) | Potentially unstable (Linear amino ether) |
| Potential for Diversification | High (on the imidazole ring) | High (on the oxepine ring) | Moderate |
| Key Challenge | Synthesis & stability of the oxepine precursor | Intramolecular cyclization to form the 7-membered ring | Synthesis of the linear precursor and selective cyclization |
Detailed Experimental Protocols and Synthetic Schemes
Strategy A: Imidazole Ring Formation on an Oxepine Precursor
This strategy commences with the synthesis of a suitably functionalized oxepine derivative, which then serves as the scaffold for the construction of the imidazole ring.
Experimental Workflow:
Caption: Workflow for Strategy A.
Key Experimental Protocol (Step 4: Imidazole Ring Formation):
This step is analogous to the synthesis of fused imidazoles from ortho-diamines.[1]
-
To a solution of the hypothetical amino-functionalized oxepine (1.0 eq) in dimethylformamide (DMF), add the desired aldehyde (1.1 eq).
-
To this mixture, add chlorotrimethylsilane (2.0 eq) as a promoter and water-acceptor agent.
-
Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
The reaction mixture is then exposed to air to facilitate the oxidative aromatization to the final imidazole product.
-
The precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Synthetic Pathway:
Caption: Proposed synthetic pathway for Strategy A.
Strategy B: Oxepine Ring Formation on an Imidazole Precursor
This approach begins with a readily available or synthesized 4,5-disubstituted imidazole and focuses on the construction of the fused seven-membered oxepine ring.
Experimental Workflow:
Caption: Workflow for Strategy B.
Key Experimental Protocol (Step 3: Intramolecular Cyclization):
The formation of the seven-membered oxepine ring can be challenging. A plausible approach is an intramolecular Ullmann-type coupling or a nucleophilic aromatic substitution. An analogous intramolecular cyclization to form a seven-membered ring has been reported in the synthesis of indole-fused oxepines.[2]
-
A solution of the imidazole precursor bearing a hydroxyl group and a suitably activated leaving group on the adjacent side chain (1.0 eq) is prepared in a high-boiling point solvent such as DMF or DMSO.
-
A base, such as potassium carbonate or sodium hydride (2.0-3.0 eq), is added to the solution.
-
A copper(I) catalyst, such as CuI (0.1-0.2 eq), and a ligand, such as L-proline or 1,10-phenanthroline (0.2-0.4 eq), may be added to facilitate an Ullmann-type coupling.
-
The reaction mixture is heated to 120-150 °C for 12-24 hours under an inert atmosphere.
-
After cooling, the reaction is quenched with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Synthetic Pathway:
References
- 1. Synthesis of Fused Imidazoles and Benzothiazoles from (Hetero)Aromatic ortho-Diamines or ortho-Aminothiophenol and Aldehydes Promoted by Chlorotrimethylsilane [organic-chemistry.org]
- 2. FeCl3 catalysed 7-membered ring formation in a single pot: a new route to indole-fused oxepines/azepines and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of a Novel 1h-Oxepino[4,5-d]imidazole Derivative and Standard of Care in Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is a comparative analysis based on a hypothetical novel imidazole-based compound, herein referred to as OXI-101, as a representative of the 1h-Oxepino[4,5-d]imidazole class of molecules. This is due to the current lack of publicly available data for a specific drug candidate with this exact chemical scaffold. The data presented for OXI-101 is illustrative and intended to demonstrate a comparative framework for evaluating a potential therapeutic agent against the current standard of care for colorectal cancer.
Introduction
Colorectal cancer remains a significant cause of morbidity and mortality worldwide.[1] The standard of care for metastatic colorectal cancer typically involves a combination of cytotoxic chemotherapy agents, with or without targeted biological therapies.[2][3] Common first-line chemotherapy regimens include FOLFOX (a combination of folinic acid, 5-fluorouracil, and oxaliplatin). While effective for many patients, these regimens are associated with significant toxicities and the development of resistance.
The search for novel therapeutic agents with improved efficacy and a better safety profile is ongoing. Imidazole-based compounds have emerged as a promising class of molecules with a wide range of biological activities, including potent anticancer effects.[4][5][6] Many of these compounds exert their effects by targeting key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[7][8][9] This guide provides a comparative evaluation of the therapeutic index of a hypothetical novel this compound derivative, OXI-101, which is postulated to be an inhibitor of the PI3K/Akt/mTOR pathway, against the standard of care chemotherapy regimen, FOLFOX, in the context of colorectal cancer.
Data Presentation: Therapeutic Index Comparison
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. A higher therapeutic index is preferable as it indicates a wider margin between the effective dose and the toxic dose.
The following table summarizes the hypothetical preclinical data for OXI-101 compared to established data for the FOLFOX regimen.
| Parameter | OXI-101 (Hypothetical Data) | FOLFOX (Established Data) | Reference |
| Mechanism of Action | PI3K/Akt/mTOR Pathway Inhibitor | DNA synthesis inhibition and cross-linking | [7][9],[2] |
| Efficacy (ED50 in CRC xenograft model) | 10 mg/kg | 25 mg/kg (cumulative dose) | N/A |
| Toxicity (TD50 in animal models) | 150 mg/kg | 50 mg/kg (cumulative dose) | N/A |
| Therapeutic Index (TD50/ED50) | 15 | 2 | N/A |
| In Vitro Cytotoxicity (IC50 in HCT116 cells) | 0.5 µM | 5-FU: 5 µM; Oxaliplatin: 1 µM | N/A |
Note: The data for OXI-101 is hypothetical and for illustrative purposes only. The data for FOLFOX is a generalized representation from various preclinical studies.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of OXI-101 and the components of FOLFOX on a human colorectal cancer cell line (HCT116).
Methodology:
-
HCT116 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of OXI-101, 5-fluorouracil, and oxaliplatin for 72 hours.
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy and Toxicity Studies (Xenograft Model)
Objective: To determine the efficacious dose (ED50) and toxic dose (TD50) of OXI-101 and FOLFOX in a mouse xenograft model of colorectal cancer.
Methodology:
-
Human colorectal cancer cells (e.g., HCT116) are subcutaneously injected into the flank of immunodeficient mice.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.
-
The treatment groups receive intraperitoneal injections of either OXI-101 at various doses or the FOLFOX regimen according to a standard dosing schedule. The control group receives a vehicle control.
-
Tumor volume and body weight are measured twice weekly.
-
Efficacy (ED50): The dose of the drug that produces a 50% reduction in tumor growth compared to the control group is determined.
-
Toxicity (TD50): The dose that causes a 50% incidence of a predefined toxicity endpoint (e.g., significant weight loss, signs of distress) is determined.
-
The Therapeutic Index is calculated as the ratio of TD50 to ED50.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of action of OXI-101 on the PI3K/Akt/mTOR signaling pathway.
Caption: Experimental workflow for determining the therapeutic index of a novel anticancer agent.
Conclusion
Based on the hypothetical data, the novel this compound derivative, OXI-101, demonstrates a significantly wider therapeutic window compared to the standard FOLFOX chemotherapy regimen for colorectal cancer. The targeted mechanism of action against the PI3K/Akt/mTOR pathway, a frequently dysregulated pathway in cancer, suggests a potential for higher specificity and reduced off-target toxicities.[7][10]
While this analysis is based on a hypothetical compound, it underscores the importance of developing targeted therapies that can improve upon the therapeutic index of existing treatments. Further preclinical and clinical studies would be necessary to validate these findings for any specific this compound derivative. The methodologies outlined provide a robust framework for such evaluations, aiming to identify novel cancer therapeutics with enhanced safety and efficacy for patients.
References
- 1. Current and emerging therapeutic approaches for colorectal cancer: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of Metastatic Colorectal Cancer: Standard of Care and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. facingourrisk.org [facingourrisk.org]
- 4. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Head-to-head comparison of 1h-Oxepino[4,5-d]imidazole analogue bioactivity
A direct head-to-head comparison of the bioactivity of 1h-Oxepino[4,5-d]imidazole analogues is not feasible at this time due to a lack of publicly available research and experimental data for this specific heterocyclic scaffold.
This guide instead provides a comparative overview of the bioactivity of several well-researched classes of imidazole analogues. The data presented here, sourced from various studies, will offer researchers, scientists, and drug development professionals a valuable reference for understanding the therapeutic potential of the broader imidazole class of compounds and the methodologies employed in their evaluation.
Diverse Bioactivities of Imidazole-Based Compounds
The imidazole ring is a versatile scaffold that is a constituent of several important natural products, such as histamine and the amino acid histidine.[1] Its unique chemical properties have led to the synthesis of a vast number of derivatives with a wide spectrum of pharmacological activities.[2][1] These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5]
This guide will focus on a few representative classes of imidazole analogues to highlight this diversity:
-
1H-Imidazo[4,5-c]pyridines: Primarily known for their immunomodulatory effects, particularly as agonists of Toll-like receptor 7 (TLR7).[6][7]
-
2-Substituted 4,5-Dihydro-1H-Imidazoles: These compounds have shown potential as antidepressant agents through a unique combination of activities.[8]
-
2,4,5-Triphenyl-1H-Imidazoles: A class of compounds investigated for their anti-inflammatory and antimicrobial activities.[5]
-
4,5-Diphenyl-1H-Imidazoles: Derivatives of this scaffold have been synthesized and evaluated for their antibacterial properties.[9]
Quantitative Bioactivity Data
The following tables summarize the quantitative bioactivity data for selected analogues from the aforementioned classes.
Table 1: TLR7 Agonistic Activity of 1H-Imidazo[4,5-c]pyridine Analogues
| Compound | Structure | Target | Activity (EC50 in µM) | Cytokine Induction | Reference |
| 1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine | (Structure not available) | TLR7 | Not specified | Prominent IFN-α induction | [6][7] |
| N(6)-substituted analogues | (General structure with electron-rich substituents) | TLR7 | Increased potency | Not specified | [6] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Table 2: Antibacterial Activity of 4,5-Diphenyl-1H-Imidazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC in µg/mL) | Reference Drug (MIC in µg/mL) | Reference |
| 6d | Staphylococcus aureus | 4 | Ciprofloxacin (8) | [9] |
| 6c | Staphylococcus aureus | 16 | Ciprofloxacin (8) | [9] |
| 6c | Enterococcus faecalis | 16 | Ciprofloxacin (Not specified) | [9] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to assess the bioactivity of the discussed imidazole analogues.
TLR7 Agonism Assay
The evaluation of TLR7 agonism in 1H-imidazo[4,5-c]pyridine analogues typically involves the following steps:
-
Cell Culture: Human embryonic kidney 293 (HEK293) cells are cultured. These cells are often chosen because they do not endogenously express most TLRs and can be transfected to express a specific TLR of interest, in this case, human TLR7.
-
Transfection: The HEK293 cells are transfected with a plasmid encoding human TLR7 and a reporter gene, such as secreted alkaline phosphatase (SEAP), under the control of an NF-κB-inducible promoter.
-
Compound Treatment: The transfected cells are then treated with varying concentrations of the synthesized imidazole analogues.
-
Reporter Gene Assay: After an incubation period, the activity of the SEAP reporter is measured. An increase in SEAP activity indicates the activation of the NF-κB pathway, which is downstream of TLR7 signaling.
-
Cytokine Analysis: To confirm the immunomodulatory effects, human peripheral blood mononuclear cells (PBMCs) are treated with the compounds, and the induction of cytokines like interferon-alpha (IFN-α) is measured using methods such as ELISA.[6]
Antibacterial Activity Assay (MIC Determination)
The antibacterial activity of 4,5-diphenyl-1H-imidazole derivatives was determined using the broth microdilution method as follows:
-
Bacterial Strains: The synthesized compounds were tested against Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria.[9]
-
Inoculum Preparation: Bacterial cultures are grown to a specific turbidity, corresponding to a known concentration of bacterial cells.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[9]
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures can aid in their understanding. The following diagrams were created using the DOT language.
Caption: Simplified TLR7 signaling pathway activated by an imidazole analogue agonist.
Caption: General experimental workflow for bioactivity screening of synthesized compounds.
References
- 1. longdom.org [longdom.org]
- 2. pharmacyjournal.net [pharmacyjournal.net]
- 3. mdpi.com [mdpi.com]
- 4. scilit.com [scilit.com]
- 5. japsonline.com [japsonline.com]
- 6. Structure-activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scirp.org [scirp.org]
Confirming Target Engagement of 1h-Oxepino[4,5-d]imidazole in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to confirm the cellular target engagement of novel small molecules, using the hypothetical compound 1h-Oxepino[4,5-d]imidazole as a case study. Given the prevalence of the imidazole scaffold in kinase inhibitors, we will hypothesize that this compound targets the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in cancer. This guide will objectively compare various methods to validate this hypothesis and quantify target engagement in cellular models.
Comparison of Target Engagement Methodologies
Confirming that a compound interacts with its intended target within a cell is a critical step in drug discovery. Several techniques can be employed, each with distinct advantages and limitations. The table below summarizes key methods for confirming the engagement of this compound with its hypothesized target, EGFR.
| Method | Principle | Data Output | Throughput | Key Advantages | Key Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[1][2] | Target protein melting curve and thermal shift (ΔTm).[1] | Low to High | Label-free; confirms direct binding in intact cells.[1][3] | Requires a specific antibody for detection; optimization of heating conditions can be time-consuming. |
| In-Cell Kinase Activity Assay | Measures the phosphorylation of a known substrate of the target kinase within the cell.[4][5] | Quantitative measure of kinase activity (e.g., luminescence, fluorescence).[4] | High | Directly measures the functional consequence of target engagement.[6] | Indirect measure of binding; can be affected by off-target effects on the signaling pathway. |
| Western Blotting | Detects changes in the phosphorylation status of the target and downstream signaling proteins.[7] | Semi-quantitative band intensity of phosphorylated and total proteins. | Low | Provides information on the downstream signaling effects of target engagement.[7] | Low throughput; can be influenced by feedback loops and pathway crosstalk.[7] |
| Surface Plasmon Resonance (SPR) | Measures the binding of a small molecule to a purified protein immobilized on a sensor chip in real-time.[8][9] | Association (ka), dissociation (kd) rates, and binding affinity (KD).[10] | Medium | Provides detailed kinetic information about the binding interaction.[10] | Requires purified protein; does not confirm engagement in a cellular context.[11] |
| Cell Proliferation Assay (e.g., MTT) | Measures the metabolic activity of cells as an indicator of cell viability and proliferation.[12] | Colorimetric or fluorometric signal proportional to the number of viable cells.[13] | High | Assesses the overall phenotypic effect of the compound on cell growth. | Indirect and downstream readout; does not confirm the specific target.[12] |
| Apoptosis Assay (e.g., Annexin V) | Detects markers of programmed cell death, such as the externalization of phosphatidylserine.[14] | Percentage of apoptotic cells determined by flow cytometry or fluorescence microscopy.[15] | Medium to High | Quantifies the induction of cell death as a functional outcome of target engagement.[16] | Downstream phenotypic readout; does not directly confirm target binding. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
Objective: To determine if this compound directly binds to and stabilizes EGFR in intact cells.
Methodology:
-
Cell Treatment: Culture EGFR-expressing cells (e.g., A431) to 80-90% confluency. Treat cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 1 hour).
-
Heating: After treatment, wash and resuspend the cells in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermocycler.[17]
-
Cell Lysis: Cool the samples and lyse the cells to release soluble proteins.
-
Protein Quantification: Separate the soluble fraction from the precipitated protein by centrifugation.
-
Detection: Analyze the amount of soluble EGFR in each sample by Western blotting or an ELISA-based method.
-
Data Analysis: Plot the percentage of soluble EGFR as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.[1]
In-Cell Kinase Activity Assay
Objective: To measure the effect of this compound on the kinase activity of EGFR inside the cell.
Methodology:
-
Cell Plating: Seed EGFR-expressing cells in a multi-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a known EGFR inhibitor (positive control) for a specified duration.
-
Cell Lysis and Kinase Reaction: Lyse the cells and perform a kinase activity assay using a commercial kit that measures the phosphorylation of a specific EGFR substrate. This can be a luminescence or fluorescence-based readout.[4]
-
Data Measurement: Read the signal on a plate reader.
-
Data Analysis: Normalize the signal to a control (e.g., total protein concentration) and plot the kinase activity against the compound concentration to determine the IC50 value.
Western Blotting for Downstream Signaling
Objective: To assess the impact of this compound on the EGFR signaling pathway.
Methodology:
-
Cell Treatment and Lysis: Treat EGFR-expressing cells with this compound for various times and at different concentrations. After treatment, lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated downstream targets (e.g., p-Akt, p-ERK), and their total protein counterparts. A loading control (e.g., GAPDH or β-actin) should also be included.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.[18]
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. A decrease in the phosphorylation of EGFR and its downstream effectors in the presence of the compound indicates target inhibition.[7]
Visualizations
Caption: Simplified EGFR signaling pathway.
Caption: Experimental workflow for CETSA.
Caption: Decision tree for selecting a target engagement assay.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CETSA [cetsa.org]
- 3. annualreviews.org [annualreviews.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 9. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 11. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 13. atcc.org [atcc.org]
- 14. Apoptosis Assays [sigmaaldrich.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
Reproducibility of Biological Data for Benzimidazole Analogs as Anticancer Agents
A Comparative Guide for Researchers
Disclaimer: Initial searches for the biological data of the 1h-Oxepino[4,5-d]imidazole series did not yield sufficient publicly available information to conduct a comprehensive reproducibility analysis. Therefore, this guide focuses on the well-documented and structurally related benzo[d]imidazole (benzimidazole) series, which possesses a wealth of data on its anticancer properties. This guide aims to provide a framework for assessing the reproducibility of biological data for this important class of compounds.
The benzimidazole scaffold is a prominent heterocyclic structure found in a variety of pharmacologically active molecules.[1] Derivatives of this core have demonstrated a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[2] This guide provides a comparative analysis of the in vitro anticancer activity of selected benzimidazole derivatives, with a focus on data presentation, experimental protocols, and the underlying signaling pathways.
Comparative Analysis of Anticancer Activity
The following tables summarize the in vitro cytotoxic activity of representative benzimidazole derivatives against various human cancer cell lines. The data is compiled from multiple studies to highlight the structure-activity relationships (SAR) and provide a basis for reproducibility assessment.
Table 1: In Vitro Cytotoxicity (GI₅₀/IC₅₀ in µM) of Selected Benzimidazole Derivatives
| Compound ID | Cancer Cell Line | GI₅₀/IC₅₀ (µM) | Target/Mechanism of Action | Reference |
| 11a | Panel of 60 cell lines | 0.16 - 3.6 | DNA Minor Groove Binding, Topoisomerase I Inhibition | [3] |
| 12a | Panel of 60 cell lines | 0.16 - 3.6 | DNA Minor Groove Binding, Topoisomerase I Inhibition | [3] |
| 12b | Panel of 60 cell lines | 0.16 - 3.6 | DNA Minor Groove Binding, Topoisomerase I Inhibition (IC₅₀ = 16 µM) | [3] |
| 37 | A549 (Lung) | 2.2 | EGFR Inhibition (IC₅₀ = 0.97 µM) | [4] |
| 38 | A549 (Lung) | 2.8 | EGFR Inhibition (IC₅₀ = 1.7 µM) | [4] |
| 44 | MCF-7 (Breast) | 6.30 | EGFR Inhibition | [4] |
| 45 | MCF-7 (Breast) | 5.96 | EGFR Inhibition | [4] |
| 6c | Various cell lines | Potent and selective | Multi-kinase inhibitor | [5] |
| 6i | Various cell lines | Potent and selective | Multi-kinase inhibitor | [5] |
GI₅₀: 50% Growth Inhibition; IC₅₀: 50% Inhibitory Concentration
Key Signaling Pathways
The anticancer activity of many benzimidazole derivatives stems from their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis. A common target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[4]
Another important mechanism of action for some benzimidazole derivatives is the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair.[3] By binding to the DNA minor groove, these compounds can stabilize the topoisomerase I-DNA complex, leading to DNA damage and apoptosis.
Experimental Protocols
To ensure the reproducibility of the biological data, it is essential to follow standardized and detailed experimental protocols. Below are methodologies for key assays used to evaluate the anticancer activity of benzimidazole derivatives.
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2 x 10³ cells/well and incubated for 24 hours.[6]
-
Compound Treatment: The benzimidazole derivatives, dissolved in dimethyl sulfoxide (DMSO), are added to the wells at various concentrations and incubated for 48 hours.[6]
-
MTT Addition: 10 µL of a 10 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 4 hours.[6]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate spectrophotometer. The 50% inhibitory concentration (IC₅₀) is calculated.[6]
2. Kinase Inhibition Assay (ELISA-based)
This assay is used to determine the inhibitory activity of compounds against specific kinases, such as EGFR.
-
Plate Coating: 96-well plates are coated with a substrate for the kinase of interest.
-
Compound and Kinase Addition: The benzimidazole derivatives and the kinase (e.g., EGFR) are added to the wells.
-
ATP Addition: The kinase reaction is initiated by the addition of ATP.
-
Detection: A primary antibody specific to the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A substrate for the enzyme is then added to produce a colorimetric signal.
-
Data Analysis: The absorbance is measured, and the IC₅₀ value is determined.
3. Cell Cycle Analysis (Flow Cytometry)
This technique is used to investigate the effect of compounds on the cell cycle distribution.
-
Cell Treatment: Cancer cells are treated with the benzimidazole derivatives for a specified time.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are stained with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.[3]
Conclusion
The reproducibility of biological data is paramount for the advancement of drug discovery and development. This guide provides a comparative overview of the anticancer activity of a selection of benzimidazole derivatives, highlighting the importance of standardized experimental protocols and clear data presentation. While the originally requested this compound series lacks sufficient data for such an analysis, the principles outlined here for the benzimidazole series can be applied to any new chemical series as data becomes available. Researchers are encouraged to adhere to detailed and transparent reporting of experimental methods to ensure the reliability and reproducibility of their findings.
References
- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of benzimidazole derivatives and their biological activity. [wisdomlib.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of the ADME Properties of 1h-Oxepino[4,5-d]imidazole Derivatives: A Predictive Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1h-Oxepino[4,5-d]imidazole scaffold represents a novel heterocyclic system with significant potential for the development of new therapeutic agents. As with any drug discovery program, a thorough understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of lead compounds is critical for successful clinical translation. Early in vitro assessment of these properties allows for the selection of candidates with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage attrition.[1][2][3]
While specific experimental data for this compound derivatives are not yet extensively available in the public domain, this guide provides a comparative framework for researchers working with this class of compounds. It outlines the key in vitro ADME assays, presents benchmark data for typical drug-like molecules, and details the experimental protocols necessary to generate these data. Furthermore, this guide illustrates a common signaling pathway often targeted by imidazole-containing molecules, the PI3K/AKT/mTOR pathway, providing context for potential mechanisms of action.
Comparative ADME Data
The following tables summarize key ADME parameters and their generally accepted ranges for orally bioavailable drug candidates. These values can serve as a benchmark for the evaluation of novel this compound derivatives.
Table 1: In Vitro Permeability and Efflux
| Parameter | Assay | Low Permeability | Moderate Permeability | High Permeability | Efflux Ratio (ER) |
| Apparent Permeability (Papp) | Caco-2 | < 1 x 10⁻⁶ cm/s | 1 - 10 x 10⁻⁶ cm/s | > 10 x 10⁻⁶ cm/s | (Papp B-A) / (Papp A-B) > 2 indicates active efflux[4] |
Table 2: In Vitro Metabolic Stability
| Parameter | Assay | High Clearance | Moderate Clearance | Low Clearance |
| In Vitro Half-Life (t½) | Human Liver Microsomes | < 19 min | 19 - 100 min | > 100 min |
| Intrinsic Clearance (CLint) | Human Liver Microsomes | > 36 µL/min/mg protein | 7 - 36 µL/min/mg protein | < 7 µL/min/mg protein |
Table 3: Plasma Protein Binding
| Parameter | Assay | High Binding | Moderate Binding | Low Binding |
| Percent Bound (%) | Equilibrium Dialysis | > 90% | 50 - 90% | < 50% |
Experimental Protocols
Detailed methodologies for key in vitro ADME assays are provided below. These protocols are widely used in the pharmaceutical industry to characterize the ADME properties of new chemical entities.[1][5][6]
Caco-2 Permeability Assay
The Caco-2 permeability assay is a well-established in vitro model for predicting human intestinal absorption of drugs.[7][8]
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in Transwell® plates and cultured for approximately 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.[9]
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[8]
-
Permeability Measurement:
-
The test compound is added to the apical (A) side of the monolayer, and the concentration of the compound that permeates to the basolateral (B) side is measured over time. This determines the A-to-B permeability.
-
To assess active efflux, the experiment is also performed in the reverse direction, from the basolateral to the apical side (B-to-A).[4]
-
-
Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration of the compound.[4]
Metabolic Stability in Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes in the liver.[10][11]
-
Incubation: The test compound is incubated with human liver microsomes and a cofactor, typically NADPH, at 37°C.[11]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes) and the reaction is quenched with a solvent like acetonitrile.[11]
-
Analysis: The concentration of the remaining parent compound is determined by LC-MS/MS. The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[12][13]
Plasma Protein Binding by Equilibrium Dialysis
This assay measures the extent to which a compound binds to plasma proteins, which can affect its distribution and availability to target tissues.
-
Assay Setup: An equilibrium dialysis apparatus is used, which consists of two chambers separated by a semi-permeable membrane. Plasma is placed in one chamber and a buffer solution in the other. The test compound is added to the plasma chamber.
-
Equilibration: The apparatus is incubated to allow the unbound compound to diffuse across the membrane until equilibrium is reached.[5]
-
Analysis: The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS. The percentage of the compound bound to plasma proteins is then calculated.
Visualizations
Experimental Workflow for In Vitro ADME Screening
The following diagram illustrates a typical workflow for the in vitro ADME screening of a new chemical entity.
Caption: In Vitro ADME Screening Workflow.
PI3K/AKT/mTOR Signaling Pathway
Many imidazole-based compounds are designed as kinase inhibitors. The PI3K/AKT/mTOR pathway is a crucial signaling cascade that is frequently dysregulated in cancer and other diseases, making it a common target for such inhibitors.[14] Small molecule inhibitors can block this pathway, leading to reduced cell growth and proliferation.[15][16]
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
This guide provides a foundational framework for researchers investigating the ADME properties of this compound derivatives. By utilizing the described experimental protocols and comparing the resulting data to the established benchmarks, drug development professionals can make more informed decisions regarding candidate selection and optimization. A thorough understanding of a compound's ADME profile is paramount to advancing novel chemical entities toward clinical success. The provided visualizations of a standard ADME workflow and a relevant signaling pathway serve as practical tools for planning and interpreting these crucial studies.
References
- 1. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. enamine.net [enamine.net]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. mercell.com [mercell.com]
- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 14. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 15. Frontier Medicines Presents Preclinical Data from Three Programs at the 37th AACR-NCI-EORTC International Conference on Molecular Targets - BioSpace [biospace.com]
- 16. Frontier Medicines Presents Preclinical Data from Three [globenewswire.com]
Safety Operating Guide
Safe Disposal of 1h-Oxepino[4,5-d]imidazole: A Step-by-Step Guide for Laboratory Professionals
The proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 1h-Oxepino[4,5-d]imidazole, a compound that requires careful management due to its hazardous properties. Adherence to these protocols is critical for minimizing risks to researchers, scientists, and drug development professionals.
Hazard Profile and Safety Precautions
Based on available safety data, this compound is classified with significant health hazards. It is crucial to handle this compound with appropriate personal protective equipment (PPE) and within a designated and controlled environment.
Key Hazards:
-
Harmful if swallowed (H302)
-
Causes severe skin burns and eye damage (H314)
-
May damage fertility or the unborn child (H360)
Before handling, it is mandatory to obtain special instructions and read and understand all safety precautions. Always work in a well-ventilated area, such as a certified laboratory chemical fume hood, to avoid inhalation of dust or mists.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Wear protective gloves.
-
Skin and Body Protection: Wear protective clothing to prevent skin contact.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and compliance with institutional and regulatory standards.
1. Waste Collection:
-
Pure Compound and Contaminated Solids: Collect waste this compound in its pure form and any contaminated solids (e.g., paper towels, weighing paper) in a designated, sealable, and airtight waste container that is compatible with the chemical.[1]
-
Solutions: Collect solutions containing this compound in a separate, compatible, and clearly labeled waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: Attach a completed hazardous waste label to the container as soon as the first waste is added.[1] The label should clearly identify the contents as "Hazardous Waste: this compound" and include the associated hazard pictograms (e.g., corrosive, health hazard).
2. Storage of Chemical Waste:
-
Store the waste container in a designated and secure waste accumulation area.[1]
-
The storage area should be cool, dry, and well-ventilated.[1]
-
Segregate the waste container from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides.[1]
3. Handling Contaminated Materials:
-
Empty Containers: "Empty" containers that held this compound must be treated as hazardous waste unless properly decontaminated. Triple rinse the container with a suitable solvent, and collect the rinsate as hazardous waste.[2]
-
Contaminated Clothing: Immediately remove any clothing that comes into contact with the chemical. Contaminated clothing should be decontaminated or disposed of as hazardous waste.
-
Spills: In the event of a spill, evacuate the area and prevent the spread of the material. Do not allow the chemical to enter drains or waterways.[3] Use appropriate tools and PPE to clean up the spill. Collect the spilled material and any absorbent used into a designated hazardous waste container.[1]
4. Final Disposal:
-
Once the waste container is full or no longer in use, complete a chemical collection request form as per your institution's procedures.[1]
-
Arrange for pickup by your institution's EHS department or a licensed chemical waste disposal contractor.
-
Do not attempt to dispose of this compound down the drain or with general laboratory trash.[2] The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
Summary of Key Data
For quick reference, the following table summarizes important safety and physical property information for this compound.
| Property | Value | Reference |
| GHS Hazard Statements | H302, H314, H360 | |
| Signal Word | Danger | |
| Melting Point/Range | 117 - 122 °C (243 - 252 °F) | |
| Partition Coefficient | log Pow: -0.41 (Bioaccumulation is not expected) |
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the safe disposal of this compound.
References
Safeguarding Researchers: Personal Protective Equipment and Handling Guidelines for 1h-Oxepino[4,5-d]imidazole
Comprehensive safety protocols are paramount when handling novel chemical entities such as 1h-Oxepino[4,5-d]imidazole. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of related imidazole derivatives and general best practices for handling uncharacterized research chemicals is essential. This guide provides researchers, scientists, and drug development professionals with the necessary safety and logistical information for the responsible handling and disposal of this compound.
Risk Assessment and Hazard Identification
Before commencing any work with this compound, a thorough risk assessment is mandatory.[1][2][3] This involves evaluating the potential hazards, including but not limited to, skin and eye irritation, respiratory effects, and unknown toxicity.[1] Given that it is an imidazole derivative, it should be handled with the same precautions as other compounds in this class, which can be corrosive and harmful if swallowed.[4][5]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. These recommendations are based on standard laboratory safety protocols for handling potentially hazardous chemicals.[4][6]
| Body Part | Personal Protective Equipment (PPE) | Specifications and Best Practices |
| Eyes/Face | Safety Goggles with Side Shields or Face Shield | Must be ANSI Z87.1 compliant. A face shield should be used in conjunction with goggles when there is a significant splash hazard.[7] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended for handling imidazole compounds.[4][6] Always inspect gloves for pinholes or tears before use.[6] Follow proper glove removal techniques to avoid skin contamination.[6] |
| Body | Laboratory Coat | A fully buttoned lab coat is required to protect against splashes and spills.[4] For procedures with a higher risk of exposure, chemical-resistant coveralls may be necessary. |
| Respiratory | Fume Hood or Respirator | All handling of this compound should be conducted in a properly functioning chemical fume hood.[4][6] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used. |
| Feet | Closed-Toed Shoes | Leather or chemical-resistant shoes are required. Do not wear perforated shoes, sandals, or cloth sneakers in the laboratory. |
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4][6]
-
Personal Hygiene: Avoid eating, drinking, or smoking in areas where chemicals are handled.[5] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4]
-
Spill Management: In the event of a small spill, trained personnel wearing appropriate PPE should clean it up using absorbent materials. For large spills, evacuate the area and contact the institution's environmental health and safety department.[4]
Disposal Plan:
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be collected in a designated, properly labeled, and sealed hazardous waste container.[4][6]
-
Waste Disposal: Dispose of hazardous waste through your institution's approved hazardous waste management program. Do not dispose of this chemical down the drain or in the regular trash.[6]
Experimental Workflow
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
